molecular formula C11H18Si B13679204 (2,6-Dimethylphenyl)trimethylsilane

(2,6-Dimethylphenyl)trimethylsilane

Cat. No.: B13679204
M. Wt: 178.35 g/mol
InChI Key: ZIMAUIBXOZDLCY-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)trimethylsilane (CAS 17961-82-9) is an organosilicon compound with the molecular formula C11H18Si and a molecular weight of 178.35 g/mol . This reagent serves as a valuable building block in organic synthesis and materials science research. Its structure, featuring a trimethylsilyl group attached to a sterically hindered 2,6-dimethylphenyl ring, makes it a precursor for exploring novel chemical entities and advanced materials. While direct studies on this exact compound are limited, research on structurally similar trimethyl(phenyl)silane demonstrates significant potential in materials deposition processes. These related compounds exhibit sufficient volatility and thermal stability, making them suitable for use as precursors in Chemical Vapor Deposition (CVD) . Thermodynamic modeling confirms the utility of such precursors for depositing thin films, such as hydrogenated silicon carbide, which have applications as dielectric layers in electronics . Furthermore, the 2,6-dimethylphenyl group is a common motif in coordination chemistry and ligand design, often employed to provide steric protection to metal centers in catalytic systems . Researchers value this compound for its potential in developing new synthetic methodologies, organometallic complexes, and functional materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18Si

Molecular Weight

178.35 g/mol

IUPAC Name

(2,6-dimethylphenyl)-trimethylsilane

InChI

InChI=1S/C11H18Si/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3

InChI Key

ZIMAUIBXOZDLCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[Si](C)(C)C

Origin of Product

United States

Foundational & Exploratory

Steric Engineering of Aryl Silanes: The 2,6-Dimethyl Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the steric and electronic implications of 2,6-dimethyl substitution on aryl silanes.

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary

The incorporation of a 2,6-dimethyl substitution pattern on aryl silanes represents a critical "steric lock" strategy in modern organosilicon chemistry. Unlike simple phenylsilanes, which are susceptible to rapid protodesilylation and metabolic oxidation, 2,6-dimethylaryl silanes exhibit a unique stability profile driven by the ortho-effect . This substitution creates a hydrophobic pocket around the silicon center, retarding nucleophilic attack while simultaneously blocking the ipso-carbon from electrophilic cleavage. This guide analyzes the structural dynamics, synthetic protocols, and reactivity shifts essential for deploying this motif in drug discovery (silicon bioisosteres) and catalysis.

Structural Dynamics & Physicochemical Profile

The "Silicon Effect" vs. Steric Shielding

Silicon's larger covalent radius (1.17 Å vs. 0.77 Å for Carbon) typically renders C–Si bonds longer (1.87 Å) and more accessible to nucleophiles than C–C bonds. However, the 2,6-dimethyl motif counteracts this vulnerability through conformationally restricted shielding .

  • Bond Rotation: The ortho-methyl groups create significant torsional strain, forcing the aryl ring to adopt a conformation nearly perpendicular to the plane of the silicon substituents. This minimizes the overlap of the aryl

    
    -system with the 
    
    
    
    orbital, reducing reactivity toward nucleophiles.
  • Lipophilicity (LogP): The addition of two methyl groups increases the lipophilicity (approx. +1.0 LogP), enhancing membrane permeability—a critical factor when using these silanes as bioisosteres for tert-butyl groups.

Comparative Stability Metrics
PropertyPhenylsilane (Unsubstituted)2,6-Dimethylphenylsilane2,6-Dimethoxyphenylsilane
Protodesilylation Rate Baseline (

)
Retarded (

)
Accelerated (

)
Oxidation Potential ModerateHigh (Resistant)Low (Labile)
Metabolic Stability Low (Ring oxidation)High (Steric blockade)Moderate (Demethylation)
Mechanism of Stability N/ASteric hindrance of ipso-CElectronic activation (resonance)

Critical Distinction: Do not conflate 2,6-dimethyl with 2,6-dimethoxy substitution. While 2,6-dimethoxy groups accelerate protodesilylation via acid coordination and resonance donation, 2,6-dimethyl groups inhibit this pathway purely through steric bulk, preventing the formation of the sigma-complex intermediate [1, 2].

Synthetic Methodologies

Synthesizing sterically congested silanes requires forcing conditions to overcome the energy barrier of forming the C(sp2)–Si bond.

Protocol: Grignard Synthesis of (2,6-Dimethylphenyl)trimethylsilane

Principle: Standard ether-based Grignard additions often fail to achieve full conversion due to the steric bulk of the 2,6-dimethylphenylmagnesium bromide. Higher boiling solvents and extended reflux times are mandatory.

Reagents:

  • 2-Bromo-m-xylene (1.0 equiv)

  • Magnesium turnings (1.2 equiv, iodine activated)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv)

  • Solvent: Anhydrous THF (preferred over Et2O for higher reflux temp).

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck flask under Ar. Add Mg turnings and a crystal of I2.

  • Initiation: Add 5% of the 2-bromo-m-xylene solution in THF. Heat gently until color fades (Grignard initiation).

  • Formation: Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux. Crucial: Stir at reflux for 2 hours post-addition to ensure complete formation of the bulky Grignard.

  • Silylation: Cool to 0°C. Add TMSCl dropwise. The reaction will be sluggish.

  • Forcing: Warm to room temperature, then reflux for 12–24 hours . Monitor by GC-MS. The steric bulk prevents the coupling from proceeding at ambient temperature [3].

  • Workup: Quench with sat. NH4Cl. Extract with pentane (to remove silanols). Distill under reduced pressure.

Visualization: Synthetic Decision Tree

SynthesisWorkflow cluster_warn Steric Warning start Target: 2,6-Dimethylaryl Silane method Choose Method start->method grignard Grignard Route (Mg + ArBr) method->grignard Scalable lithiation Lithiation Route (tBuLi + ArBr) method->lithiation Small Scale / H-Li Exch cond_g Reflux THF (65°C) 12-24h grignard->cond_g Overcome Sterics cond_l -78°C to RT Fast Addition lithiation->cond_l Kinetic Control result Product Isolated (Distillation) cond_g->result warn Standard Et2O/RT conditions will fail cond_g->warn cond_l->result

Figure 1: Decision matrix for synthesizing sterically hindered aryl silanes. Note the requirement for thermal energy (THF reflux) in the Grignard route.

Reactivity & Stability Profile

Protodesilylation Resistance (Metabolic Stability)

In medicinal chemistry, the "silicon switch" (replacing C with Si) often fails due to the lability of the C–Si bond in acidic media (stomach acid) or metabolic conditions.

  • Mechanism: Protodesilylation is an electrophilic aromatic substitution (

    
    ). The rate-determining step is the attack of the proton at the ipso-carbon.
    
  • 2,6-Dimethyl Effect: The methyl groups sterically occlude the ipso-carbon. Unlike electronic deactivation (which lowers HOMO energy), this is a kinetic barrier . The proton simply cannot access the sigma-complex transition state effectively. This makes 2,6-dimethylaryl silanes significantly more stable in vivo than their unsubstituted counterparts [4].

Hiyama Coupling Challenges

While stable, this steric bulk complicates palladium-catalyzed cross-coupling (Hiyama coupling).

  • Transmetalation: The transfer of the aryl group from Si to Pd is the bottleneck. The 2,6-dimethyl groups hinder the approach of the palladium center to the silicon-ate complex.

  • Solution: Standard fluoride sources (TBAF) often fail. Use silver(I) oxide (Ag2O) or TASF as promoters. The silver facilitates the C–Si bond cleavage via a silyl-silver intermediate that is more amenable to transmetalation [5].

Tamao-Fleming Oxidation

The oxidation of C–Si to C–OH (Tamao-Fleming) requires the formation of a pentacoordinate silicon intermediate followed by migration of the aryl group.

  • Steric Impact: Bulky ortho-substituents retard the initial nucleophilic attack of the peroxide/fluoride on the silicon. Consequently, 2,6-dimethylaryl silanes are resistant to oxidative cleavage under standard conditions, serving as robust "masked" hydroxyls that survive conditions where phenylsilanes might degrade [6].

Medicinal Chemistry Applications: The "Shielded" Bioisostere

The 2,6-dimethylaryl silane motif is a premier bioisostere for the tert-butylphenyl group.

Metabolic Blockade

Cytochrome P450 enzymes typically attack electron-rich aromatic rings or accessible alkyl groups.

  • Ring Protection: The 2,6-dimethyl groups block the ortho positions from hydroxylation.

  • Silicon Protection: By preventing protodesilylation, the drug maintains its structural integrity longer (increased

    
    ).
    
  • Lipophilicity: The motif increases LogP, driving blood-brain barrier (BBB) penetration for CNS targets.

Visualization: Metabolic Fate

MetabolicFate cluster_phenyl Unsubstituted Phenylsilane cluster_dm 2,6-Dimethylaryl Silane P1 Phenyl-Si-R3 P2 Protodesilylation (Acid/Metabolism) P1->P2 P3 Benzene + HO-Si-R3 (Inactive/Toxic) P2->P3 D1 2,6-Me-Ph-Si-R3 D2 Steric Shielding D1->D2 Blocks Ipso Attack D3 Intact Drug (Extended t1/2) D2->D3

Figure 2: Comparative metabolic fate. The 2,6-dimethyl "shield" prevents the rapid cleavage (protodesilylation) typical of simple aryl silanes.

References

  • Protodesilylation Rates & Mechanisms

    • Mechanism of the protodesilyl
    • Source:

  • Steric Effects in Silicon Chemistry

    • Steric effects of alkyl substituents in silicon chemistry.
    • Source:

  • Grignard Synthesis Protocols

    • Tris(trimethylsilyl)
    • Source:

  • Silicon Bioisosteres & Stability

    • Silicon as a Bioisostere for Carbon in Drug Design.
    • Source:

  • Hiyama Coupling Variations

    • Hiyama Coupling - Scope and Limit
    • Source:

  • Tamao-Fleming Oxidation

    • Fleming-Tamao Oxid
    • Source:

Electronic Properties & Synthetic Utility of (2,6-Dimethylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, synthesis, and reactivity profile of (2,6-Dimethylphenyl)trimethylsilane , a sterically congested organosilicon compound.

CAS: 17961-82-9 | Formula:


 | MW:  178.35  g/mol 

Executive Summary

This compound (often referred to as 2,6-xylyltrimethylsilane ) represents a canonical example of steric inhibition of resonance in organosilicon chemistry. Unlike simple phenylsilanes, where the silicon atom can adopt a coplanar conformation with the aryl ring to maximize


 hyperconjugation (the 

-silicon effect), the bulky methyl groups at the 2- and 6-positions force the trimethylsilyl (TMS) group into an orthogonal geometry.

This structural distortion fundamentally alters its electronic profile, rendering the silicon center electronically "decoupled" from the


-system while maintaining its inductive (

-donor) character. This guide explores the implications of this steric-electronic interplay for researchers designing robust arylsilanes for catalysis and drug development.

Electronic Structure & Steric Orthogonality

The Orthogonal Conformation

In unhindered arylsilanes (e.g., trimethylphenylsilane), the C–Si bond can align parallel to the aromatic


-system's 

-orbitals, allowing for significant orbital overlap. This results in a bathochromic shift in UV absorption and enhanced reactivity at the ipso and para positions.

In this compound, the steric repulsion between the ortho-methyl groups and the methyls of the silyl group imposes a twisted conformation . The dihedral angle between the C(aryl)–Si bond and the ring plane approaches


.

Electronic Consequences:

  • Decoupling of Resonance: The

    
     and 
    
    
    
    interactions are severely attenuated.
  • Inductive Dominance: The silicon atom acts almost exclusively as an inductive donor (

    
     effect), increasing electron density in the ring without the complicating effects of 
    
    
    
    -backbonding.
  • HOMO/LUMO Gap: The interruption of conjugation leads to a larger HOMO-LUMO gap compared to planar arylsilanes, resulting in a hypsochromic shift (blue shift) in UV absorption relative to less hindered analogs.

Diagram: Steric Inhibition of Resonance

The following diagram illustrates the steric clash that forces the orthogonal geometry, contrasting it with a standard planar arylsilane.

ElectronicEffects Unblocked Phenyltrimethylsilane (Unhindered) Interaction_Planar Orbital Overlap Allowed (Hyperconjugation) Unblocked->Interaction_Planar Low Sterics Blocked This compound (Sterically Hindered) Interaction_Twisted Orbital Overlap Forbidden (Orthogonal Geometry) Blocked->Interaction_Twisted 2,6-Me Repulsion Effect_1 Bathochromic UV Shift Enhanced Reactivity Interaction_Planar->Effect_1 Effect_2 Hypsochromic UV Shift Kinetic Stability Interaction_Twisted->Effect_2

Figure 1: Comparative electronic consequences of steric bulk in arylsilanes.

Spectroscopic Profile

The steric environment of the 2,6-dimethyl substitution pattern creates distinct spectroscopic signatures useful for characterization.

Nuclear Magnetic Resonance (NMR) Data

The chemical shifts reflect the electron-rich nature of the ring and the shielding effects of the orthogonal geometry.

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

0.35 - 0.45Singlet (9H)

Upfield shift due to ring current shielding in orthogonal state.

2.40 - 2.45Singlet (6H)

Ortho-methyls are deshielded by the ring current.

6.95 - 7.10Multiplet (3H)

Typical aromatic range; slight shielding from Si donor effect.

~1.0-

Carbon attached to Si is highly shielded.

~142 - 144-

Deshielded ipso-carbon due to direct Si attachment.

-3.0 to -4.0-

Negative shift indicates higher electron density at Si compared to TMSCl.
Infrared (IR) Spectroscopy
  • 
     Aromatic: 
    
    
    
  • 
     Aliphatic: 
    
    
    
    (Si-Me and Ar-Me stretches)
  • 
    : 
    
    
    
    (Characteristic "TMS" symmetric deformation)
  • 
    : 
    
    
    
    (Strong band)

Synthesis Protocols

The synthesis of this compound requires overcoming the very steric hindrance that defines its properties. Direct nucleophilic attack on hindered halides is sluggish; therefore, Lithium-Halogen Exchange is the preferred method over standard Grignard formation for high yields.

Method A: Low-Temperature Lithiation (Recommended)

This method utilizes


-Butyllithium to generate the aryllithium species, which is more nucleophilic than the corresponding Grignard reagent.

Reagents:

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)[1]

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Solvent: Anhydrous THF or Et

    
    O
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add 2-bromo-1,3-dimethylbenzene and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C . Add

    
    -BuLi dropwise over 20 minutes. The steric bulk does not prevent lithiation, but temperature control is crucial to avoid benzylic deprotonation.
    
  • Equilibration: Stir at -78 °C for 1 hour to ensure complete Lithium-Halogen exchange.

  • Silylation: Add TMSCl (freshly distilled) dropwise at -78 °C.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation (bp ~104°C @ 0.1 Torr) or flash chromatography (Pentane).

Synthesis Workflow Diagram

Synthesis Start 2-Bromo-1,3-dimethylbenzene Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Intermediate [2,6-Dimethylphenyllithium] Reactive Intermediate Step1->Intermediate Li-Hal Exchange Step2 Electrophilic Trap (TMSCl, -78°C -> RT) Intermediate->Step2 Nucleophilic Attack Product This compound (Yield: ~72-75%) Step2->Product Salt Elimination (-LiCl)

Figure 2: Optimized synthetic pathway via lithiation.

Reactivity & Applications

Resistance to Protodesilylation

A defining feature of arylsilanes is their susceptibility to protodesilylation (replacement of Si by H) in acidic media. However, this compound exhibits remarkable stability.

  • Mechanism: Protodesilylation requires protonation of the ring at the ipso carbon to form a

    
    -complex (Wheland intermediate).
    
  • Steric Blockade: The 2,6-methyl groups physically block the approach of the electrophile and destabilize the transition state required for the cleavage of the C–Si bond.

  • Application: This stability makes the 2,6-dimethylphenyl group an excellent "dummy ligand" or stabilizing group in organometallic catalysts where robust aryl-silicon bonds are required.

Probe for Steric Effects

Because the electronic communication between the silicon and the ring is severed, this molecule serves as a benchmark for measuring pure inductive effects of silyl groups, devoid of resonance contributions. It is often used in physical organic chemistry to calibrate Hammett plots for silyl substituents.

References

  • Synthesis via Lithiation: Keay, B. A. Arylsilanes from Aryl Halides Using Lithium Metal or Organolithium Reagents. Science of Synthesis, 2002 , 4, 669. Link

  • NMR Characterization: Takeda, M. et al. Generation of Aryllithium Reagents from N-Arylpyrroles. Kyoto University Research, 2022 . Link

  • Steric Effects in Silanes: Eaborn, C. Steric Effects in the Cleavage of Arylsilanes. Journal of the Chemical Society, Perkin Transactions 2, 1972.
  • Photocatalytic Stability: Protodesilylation of Arylsilanes by Visible-light Photocatalysis (Supporting Info). Link

  • General Properties: PubChem Compound Summary for this compound. Link

Sources

A Technical Guide to the Reactivity and Application of Bulky Aryl Silanes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bulky aryl silanes, organosilicon compounds characterized by sterically demanding aryl substituents on the silicon atom, have emerged as powerful and versatile reagents in modern organic synthesis. Their unique structural and electronic properties, which distinguish them from less hindered counterparts, have enabled novel transformations and improved efficiencies in key synthetic reactions. This technical guide provides an in-depth exploration of the reactivity of bulky aryl silanes for researchers, scientists, and drug development professionals. We will delve into the core principles governing their behavior, examine their application in pivotal reaction classes, and provide field-proven experimental protocols to illustrate their practical utility. The narrative emphasizes the causality behind experimental choices, ensuring a deep, applicable understanding of the subject matter.

The Foundational Chemistry of Bulky Aryl Silanes

The reactivity of aryl silanes is fundamentally governed by the interplay of steric and electronic effects imparted by the substituents on the silicon atom. In bulky aryl silanes, such as those bearing ortho-substituted aryl groups or large alkyl groups, these effects are magnified and lead to distinct chemical behavior.

Steric Influence: The primary characteristic of these molecules is their significant steric bulk. This bulk can:

  • Prevent Undesired Reactions: Large groups can physically block access to the silicon center, preventing common side reactions like self-condensation of silanols to form disiloxanes.[1]

  • Influence Reaction Pathways: Steric hindrance can dictate the regioselectivity of reactions by favoring approaches to less crowded sites.

  • Modulate Catalyst Activity: The size of the silyl group can impact how it interacts with the active site of a metal catalyst, influencing the rates of oxidative addition and reductive elimination.

Electronic Properties: The silicon atom is more electropositive than carbon, and the Si-C bond has a degree of ionic character. The silyl group generally acts as a weak σ-donor. This electronic nature, combined with steric factors, makes bulky aryl silanes valuable in a range of transformations.

Structural Representation of a Bulky Aryl Silane

To visualize a typical bulky aryl silane, consider tri(o-tolyl)silane, a compound whose steric and electronic properties are frequently leveraged in catalysis.

HiyamaCoupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (Ar-SiR'3 + Activator) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination Product R1-R2 R1-Pd(II)(R2)L2->Product

Caption: General Catalytic Cycle for Hiyama Cross-Coupling.

Data Presentation: Hiyama Coupling of Sterically Hindered Substrates

Aryl Halide (R¹-X)Aryl Silane (R²-SiR₃)CatalystActivatorYield (%)
1-Bromo-2-methylbenzenePhenyltrimethoxysilanePd(OAc)₂ / XPhosTBAF92
2-Bromobiphenyl(2-Methylphenyl)trimethoxysilanePd₂(dba)₃ / P(o-tol)₃CsF85
1-Chloro-2,6-dimethylbenzenePhenyltriethoxysilane(t-Bu₃P)₂PdTBAF78
4-Bromoanisole(2,6-Dichlorophenyl)dimethylsilanol(t-Bu₃P)₂PdKOSi(CH₃)₃91

Note: Yields are illustrative and based on representative literature procedures.

Silyl-Directed C-H Functionalization

Aryl silanes can act as directing groups in transition-metal-catalyzed C-H functionalization, a powerful strategy for selectively forming new bonds at otherwise unreactive C-H sites. [2][3]This approach avoids the need for pre-functionalized substrates, enhancing synthetic efficiency. [4]Bulky silyl groups can be particularly effective in directing reactions to the ortho position of an aromatic ring.

Mechanism: Rhodium and iridium are common catalysts for these transformations. [5][6][7]The catalytic cycle for a rhodium-catalyzed silylation often involves:

  • Generation of an active Rh(I)-silyl species. [6][7]2. Oxidative addition of an aromatic C-H bond to the Rh(I) center.

  • Reductive elimination of the silylated arene product.

In many cases, a (hydrido)silyl group, which can be formed in situ, serves as the directing element for the C-H activation step. [5][8]This strategy has been successfully applied to achieve enantioselective silylations. [5][8]

CH_Silylation cluster_workflow Directed C-H Silylation Workflow Start Arene with Directing Group (DG-Si) Catalyst [Rh(I)] Catalyst Start->Catalyst Intermediate Cyclometalated Intermediate Catalyst->Intermediate C-H Activation Reaction Reaction with Silane (R3SiH) Intermediate->Reaction Product ortho-Silylated Arene Reaction->Product Reductive Elimination

Caption: Workflow for Directed C-H Silylation.

Field-Proven Experimental Protocols

To bridge theory and practice, this section provides detailed, step-by-step methodologies for key reactions involving bulky aryl silanes. The rationale behind critical steps is explained to provide a self-validating system for researchers.

Protocol: Palladium-Catalyzed Hiyama Coupling of 2-Bromobiphenyl

This protocol describes the synthesis of a substituted terphenyl, a common structural motif in materials science and medicinal chemistry, using a bulky phosphine ligand.

Reaction: 2-Bromobiphenyl + 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate → Triphenylene

Materials:

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃] [9]* 2-Bromobiphenyl

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium fluoride (CsF)

  • Anhydrous Toluene and Acetonitrile

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (5.1 mol%) and P(o-tol)₃ (5.2 mol%) to an oven-dried flask. [10]The use of a bulky, electron-rich phosphine ligand like P(o-tol)₃ is crucial; it stabilizes the palladium(0) species and facilitates the oxidative addition and reductive elimination steps, which can be sluggish with sterically demanding substrates. [9]2. Reagent Addition: Add 2-bromobiphenyl (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv), and CsF (2.5 equiv). The triflate is a good leaving group, and the silyl group is the nucleophilic partner. CsF is the activator, forming a hypervalent silicate species that is more reactive in the transmetalation step.

  • Solvent and Reaction Conditions: Add anhydrous toluene and acetonitrile. Degas the mixture thoroughly. Heat the reaction to 80-100 °C and monitor by TLC or GC-MS. The choice of polar aprotic solvents aids in the dissolution of the CsF salt and promotes the reaction.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol: Rhodium-Catalyzed Enantioselective Silylation of an Arene C-H Bond

This protocol outlines a method for the asymmetric silylation of a diarylmethanol derivative, where a hydridosilyl ether, formed in situ, directs the C-H activation. [5][8] Reaction: Benzophenone derivative + H₂SiEt₂ → Chiral Benzoxasilole

Materials:

  • [Rh(cod)Cl]₂

  • Chiral bisphosphine ligand (e.g., a Walphos or catASium family ligand)

  • Benzophenone derivative

  • Diethylsilane (H₂SiEt₂)

  • Anhydrous solvent (e.g., THF or Toluene)

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert atmosphere, dissolve [Rh(cod)Cl]₂ (1-2 mol %) and the chiral bisphosphine ligand (2.2-4.4 mol %) in the anhydrous solvent. The choice of a specific chiral ligand is paramount as it establishes the stereochemical environment that dictates the enantioselectivity of the C-H activation step.

  • Substrate Addition: Add the benzophenone derivative (1.0 equiv) to the catalyst solution.

  • Hydrosilylation and C-H Activation: Add diethylsilane (1.5-2.0 equiv) to the mixture. The first step is the rhodium-catalyzed hydrosilylation of the ketone to form a (hydrido)silyl ether. This intermediate remains coordinated to the rhodium center, which then catalyzes the intramolecular enantioselective silylation of an ortho C-H bond of one of the aryl rings. [5]4. Reaction Conditions: Stir the reaction at a specified temperature (e.g., 25-80 °C) until the starting material is consumed, as monitored by an appropriate analytical technique.

  • Work-up and Analysis: Quench the reaction carefully (hydrosilanes can react with moisture). Remove the solvent under reduced pressure. The resulting enantioenriched benzoxasilole can be purified by chromatography. The enantiomeric excess (ee) should be determined using chiral HPLC or SFC.

Conclusion

Bulky aryl silanes are not merely sterically encumbered analogs of simpler silanes; they are a distinct class of reagents with a unique and powerful reactivity profile. Their steric bulk provides a level of control over reaction pathways that enables selective and efficient transformations, particularly in palladium-catalyzed cross-coupling and transition-metal-directed C-H functionalization. As synthetic chemists continue to tackle increasingly complex molecular targets, the rational design and application of bulky aryl silanes will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis. This guide has provided a foundational understanding of their core reactivity, offered mechanistic insights, and presented actionable protocols, empowering researchers to confidently incorporate these versatile tools into their synthetic strategies.

References

  • Denmark, S. E., Smith, R. C., Chang, W. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Cheng, C., & Hartwig, J. F. (2015). Rhodium-Catalyzed Enantioselective Silylation of Arene C–H Bonds: Desymmetrization of Diarylmethanols. Journal of the American Chemical Society, 137(21), 6742-6745. [Link]

  • Denmark, S. E., Smith, R. C., Chang, W. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions, Continued. Gelest Technical Library. [Link]

  • Cheng, C., & Hartwig, J. F. (2015). Rhodium-catalyzed enantioselective silylation of arene C-H bonds: desymmetrization of diarylmethanols. PubMed. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2014). Mechanism of the Rhodium-Catalyzed Silylation of Arene C–H Bonds. Journal of the American Chemical Society, 136(48), 16799-16802. [Link]

  • Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds. The Hartwig Group, UC Berkeley. [Link]

  • Foubelo, F., & Nájera, C. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. Arkivoc, 2017(2), 163-200. [Link]

  • Leveraging Regio- and Stereoselective C(sp3)–H Functionalization of Silyl Ethers to Train a Logistic Regression Classification Model for Predicting Site-Selectivity Bias. (2022). Journal of the American Chemical Society. [Link]

  • New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. (2020). Chemical Review and Letters. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). MDPI. [Link]

  • Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds. (2016). eScholarship, University of California. [Link]

  • X-Type Silyl Ligands Mediated C—H Functionalization Reactions. (2025). ResearchGate. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2017). Silicon-Tethered Strategies for C–H Functionalization Reactions. Accounts of Chemical Research, 50(8), 2037-2049. [Link]

  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). MDPI. [Link]

  • Keay, B. A. (n.d.). The chemistry of arylsilanes has been investigated since the late 1880s and various reviews and book chapters are available. Science of Synthesis. [Link]

  • Designing Cross‐Coupling Reactions using Aryl(trialkyl)silanes. (2019). Scilit. [Link]

  • Advances in Development of C–H Activation/Functionalization Using a Catalytic Directing Group. (2020). Scilit. [Link]

  • Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. (2020). Organic & Biomolecular Chemistry. [Link]

  • Minami, Y., & Hiyama, T. (2019). Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes. PubMed. [Link]

  • The Many Applications of Triethylsilane: From Synthesis to Industry. (2023). Changfu Chemical. [Link]

  • Trialkyl(aryl)silanes as Latent Alkyl Radical Precursors for Giese Reactions via Visible-Light Photoredox Catalysis. (2025). ChemRxiv. [Link]

  • Spence, K. L., et al. (2019). Synthesis of Triphenylene via Palladium-Catalyzed Annulation of 2-Bromobiphenyl and an In Situ-Generated Aryne. Organic Syntheses, 96, 374-390. [Link]

  • Triethyl Silane Synthesis A Comprehensive Guide. (2023). Dakenam. [Link]

  • The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

Difference between phenyltrimethylsilane and (2,6-Dimethylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Phenyltrimethylsilane (PhTMS) and its sterically congested analog, (2,6-Dimethylphenyl)trimethylsilane (2,6-Me₂PhTMS) . It focuses on the mechanistic divergences caused by the ortho-methyl groups ("The Ortho Effect") and their implications for synthetic chemistry and drug design.

Mechanistic Divergence, Steric Shielding, and Applications in Drug Discovery

Executive Summary: The "Steric Switch"

While Phenyltrimethylsilane (PhTMS) serves as the archetypal arylsilane—reactive, accessible, and electronically defined by the


-silicon effect—this compound (2,6-Me₂PhTMS) represents a "sterically locked" variant. The introduction of methyl groups at the 2- and 6-positions creates a hydrophobic pocket around the silicon center. This modification drastically alters the reactivity profile: it inhibits nucleophilic attack  at silicon (enhancing basic stability) while paradoxically accelerating electrophilic protodesilylation  under acidic conditions due to electronic stabilization and ground-state strain relief.

Physicochemical & Structural Analysis

The core difference lies in the spatial environment of the C(aryl)-Si bond.

PropertyPhenyltrimethylsilane (PhTMS)This compound
Structure Planar aryl ring; Si exposed.Aryl ring; Si shielded by ortho-Me groups.
Steric Environment Open to nucleophilic attack (

-Si).
Blocked "Backside" attack trajectory.
Electronic Nature Mildly electron-rich (Si is electropositive).Electron-rich (Inductive effect of 2x Me).

NMR

-4.0 to -5.0 ppm
Upfield shift due to steric compression.
Boiling Point ~170 °C~205 °C (estimated based on MW/bulk).
Metabolic Stability Susceptible to P450 oxidation (para/ortho).Ortho sites blocked; Ipso site shielded.
Visualization: Steric Shielding Topology

The following diagram illustrates the "Cone of Protection" provided by the 2,6-dimethyl substitution pattern.

StericShielding cluster_0 Phenyltrimethylsilane (PhTMS) cluster_1 This compound Ph Phenyl Ring Si1 Si-Me3 Group Ph->Si1 C-Si Bond Nuc1 Nucleophile (OH-, F-) Nuc1->Si1 Unobstructed Attack Ar Aryl Ring Me1 2-Me Ar->Me1 Me2 6-Me Ar->Me2 Si2 Si-Me3 Group Ar->Si2 C-Si Bond Me1->Si2 Steric Shielding Me2->Si2 Steric Shielding Nuc2 Nucleophile Nuc2->Si2 Blocked caption Figure 1: Steric inhibition of nucleophilic attack by ortho-methyl groups.

Reactivity Profile: The Divergence

A. Nucleophilic Desilylation (Base/Fluoride)
  • PhTMS: Readily undergoes protodesilylation or fluorodesilylation in the presence of base (KOtBu, NaOH) or fluoride sources (TBAF). The mechanism involves the formation of a pentacoordinate silicate intermediate.

  • 2,6-Me₂PhTMS: Exhibits extreme resistance . The ortho-methyl groups physically block the trajectory required for the nucleophile to form the hypervalent silicon species.

    • Implication: This moiety can survive basic deprotection steps (e.g., ester hydrolysis) that would cleave a standard Ph-Si bond.

B. Electrophilic Protodesilylation (Acid)
  • PhTMS: Undergoes cleavage in strong acid (e.g., TFA, HCl) via an ipso-protonation mechanism (Wheland intermediate).

  • 2,6-Me₂PhTMS: Paradoxically, this reaction is often faster than for PhTMS.

    • Mechanism:[1][2][3][4][5][6][7] The rate-determining step is the formation of the carbocation at the ipso carbon. The two methyl groups are electron-donating (+I effect), stabilizing the positive charge. Furthermore, the ground state of 2,6-Me₂PhTMS is sterically crowded; releasing the bulky SiMe3 group relieves this strain (Steric Acceleration).

    • Note: This applies to proton attack (small electrophile). For bulky electrophiles (e.g., acylation), the steric hindrance dominates, and reaction rates decrease.

Visualization: Reaction Coordinate Comparison

ReactionPathways cluster_Acid Acidic Conditions (H+) cluster_Base Basic Conditions (Nu-) Start Start: Arylsilane Inter_Ph Ph-Si Intermediate (Standard Stability) Start->Inter_Ph Ref Inter_Me 2,6-Me-Si Intermediate (Stabilized by +I) Start->Inter_Me Faster (k_rel > 1) TS_Ph Ph-Si Pentacoordinate (Accessible) Start->TS_Ph Fast TS_Me 2,6-Me-Si Pentacoordinate (Sterically Blocked) Start->TS_Me Inhibited (k_rel << 1) caption Figure 2: Divergent reactivity under acidic vs. basic conditions.

Synthetic Protocols

Protocol A: Synthesis of this compound

Standard Grignard formation requires modification due to steric hindrance.

Reagents:

  • 2-Bromo-1,3-dimethylbenzene (10 mmol)

  • Magnesium turnings (12 mmol, activated with I₂)

  • Chlorotrimethylsilane (TMSCl) (12 mmol)

  • THF (Anhydrous)[8]

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 5 mins.

  • Initiation: Add 2 mL of THF and 0.5 mL of the bromide. Heat gently with a heat gun until the solution turns turbid/grey (Grignard initiation).

  • Addition: Dilute the remaining bromide in THF (20 mL) and add dropwise to the refluxing Mg mixture over 30 mins. Note: Maintain reflux to ensure formation of the hindered Grignard.

  • Silylation: Cool the Grignard solution to 0 °C. Add TMSCl dropwise.

  • Reflux: Warm to room temperature, then reflux for 4–12 hours. Crucial: The steric bulk requires thermal energy to drive the coupling to completion.

  • Workup: Quench with sat. NH₄Cl, extract with pentane (to remove non-polar byproducts), dry over MgSO₄, and distill (bp ~205 °C).

Protocol B: Comparative Protodesilylation Assay

Objective: Validate the steric stability difference.

  • Acidic Challenge: Dissolve 1 mmol of silane in CDCl₃. Add 2 eq of TFA. Monitor via ¹H NMR.

    • Expectation: 2,6-Me₂PhTMS signal disappears faster or at comparable rate to PhTMS (formation of 1,3-dimethylbenzene).

  • Basic Challenge: Dissolve 1 mmol of silane in THF-d8. Add 2 eq of TBAF (1M in THF).

    • Expectation: PhTMS converts to benzene/fluorosilanes within minutes. 2,6-Me₂PhTMS remains largely intact for hours/days.

Applications in Drug Discovery[7][9]

The "Silicon Switch" & Metabolic Blocking

Replacing a phenyl ring with a 2,6-dimethylphenylsilyl group serves two purposes:

  • Lipophilicity Boost: Silicon is more lipophilic than carbon.

  • Metabolic Hardening: The 2,6-methyl groups block P450 oxidation at the ortho positions. The silyl group blocks the ipso position. This creates a "metabolically silent" aromatic quadrant.

Orthogonal Protecting Groups

In complex natural product synthesis, 2,6-Me₂PhTMS can be used as a "super-silyl" group. It will survive conditions that remove TMS, TES, or even TBS groups, but can be removed specifically by strong electrophiles (ipso-substitution) or specific oxidative conditions (though Tamao oxidation is difficult without heteroatoms on Si).

Structural Rigidification

The steric clash between the ortho-methyls and the trimethylsilyl group restricts rotation around the C(aryl)-Si bond, potentially locking the molecule into a specific bioactive conformation.

References

  • Mechanisms of Protodesilylation: Eaborn, C. (1956). Electrophilic substitution.[4] Part I. The rates of protodesilylation of some aryltrimethylsilanes. Journal of the Chemical Society. Link

  • Steric Effects in Organosilicon Chemistry: Eaborn, C. (1975). Steric effects in electrophilic aromatic substitution. Journal of Organometallic Chemistry.[9]

  • Synthesis of Hindered Arylsilanes: Smith, A. B., et al. (2000). Efficient Synthesis of Sterically Hindered Arylsilanes. Organic Letters.
  • Silicon Bioisosteres: Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

  • General Reactivity of Arylsilanes: Fleming, I. (1979). Organic Silicon Chemistry.[10] In Comprehensive Organic Chemistry.

Sources

The 2,6-Dimethylphenyl Silicon Motif: Steric Engineering for Hydrophobicity and Kinetic Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application of 2,6-dimethylphenyl (2,6-DMP) substituted silicon compounds. This guide is designed for medicinal chemists and materials scientists seeking to leverage steric engineering for enhanced hydrophobicity and hydrolytic stability.

Executive Summary

In the realm of organosilicon chemistry and drug design, the 2,6-dimethylphenyl (2,6-DMP) substituent represents a "privileged motif." Unlike simple phenyl or alkyl groups, the 2,6-DMP group provides a dual advantage:

  • Enhanced Hydrophobicity: It significantly increases lipophilicity (logP), facilitating membrane permeability.

  • Kinetic Stabilization: The ortho-methyl groups create a steric "umbrella" that shields the silicon center from nucleophilic attack (e.g., hydrolysis), a common failure mode for organosilanes in physiological environments.

This guide provides the theoretical basis, synthetic protocols, and physicochemical data required to deploy this motif effectively.

The Core Science: Steric Shielding & Lipophilicity

The Silicon Bioisostere Effect

Replacing a carbon atom with silicon (C/Si exchange) is a proven strategy in medicinal chemistry. Silicon differs from carbon in two critical aspects:

  • Bond Length: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å), altering the spatial volume of the molecule.

  • Lipophilicity: Silicon is more electropositive and less capable of hydrogen bonding than carbon, generally increasing the logP of a molecule by 0.5 to 1.0 log units .

The 2,6-DMP "Umbrella Effect"

While silicon increases lipophilicity, the Si–O and Si–C bonds can be susceptible to hydrolysis or metabolic oxidation. The 2,6-dimethylphenyl group mitigates this via Kinetic Stabilization .

The two methyl groups at the ortho positions (2,6) create a steric blockade. This forces the aryl ring to adopt a conformation effectively perpendicular to the plane of the other substituents, blocking the trajectory of incoming nucleophiles (like water or cytochrome P450 enzymes) toward the silicon center.

Diagram 1: The Steric Shielding Mechanism

The following diagram illustrates how the 2,6-DMP group blocks nucleophilic attack compared to a standard phenyl group.

StericShielding cluster_0 Standard Phenyl Silane cluster_1 2,6-Dimethylphenyl Silane Si_Ph Silicon Center Nu_Ph Nucleophile (H2O) Nu_Ph->Si_Ph Direct Attack (Hydrolysis) Si_DMP Silicon Center Me_2 2-Methyl (Ortho) Si_DMP->Me_2 Me_6 6-Methyl (Ortho) Si_DMP->Me_6 Nu_DMP Nucleophile (H2O) Nu_DMP->Me_2 Steric Blockade

Caption: Comparative visualization of nucleophilic access. The 2,6-methyl groups (yellow) physically obstruct the trajectory required for hydrolysis.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Hydrophobicity (LogP)

The introduction of a 2,6-DMP group drastically alters the partition coefficient. The addition of two methyl groups to a phenyl ring typically adds ~1.0 to the logP. Combined with the intrinsic lipophilicity of silicon, these compounds are highly hydrophobic.

Table 1: Estimated LogP Shifts for Silicon Substituents

Substituent TypeStructure

LogP (vs. H)
Hydrolytic Stability
Phenyl -Si-Ph+1.9Moderate
p-Tolyl -Si-(4-Me-Ph)+2.4Moderate
2,6-Xylyl (DMP) -Si-(2,6-Me2-Ph)+2.9 - 3.2 High
Mesityl -Si-(2,4,6-Me3-Ph)+3.4Very High

Note: Values are approximate estimates based on Hansch constants and organosilicon literature trends.

Hydrolytic Stability Data

Research confirms that bulky aryl groups prevent the formation of silanols (Si-OH).

  • Half-life: While simple phenylsilanes may hydrolyze in aqueous acidic media within minutes to hours, 2,6-DMP substituted silanes often resist hydrolysis for days to weeks under identical conditions due to the inability of water to form the pentacoordinate transition state required for substitution.

Experimental Protocols

Synthesis of Bis(2,6-dimethylphenyl)dimethylsilane

This protocol utilizes the Grignard method , which is preferred for its scalability and reliability over organolithium routes for this specific congested system.

Reagents:

  • 2-Bromo-m-xylene (2,6-dimethylbromobenzene)

  • Magnesium turnings (activated)

  • Dichlorodimethylsilane (

    
    )
    
  • THF (Anhydrous), Diethyl Ether

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, add activated Mg turnings (1.2 eq).

    • Add a crystal of iodine and cover with minimal anhydrous THF.

    • Add 2-bromo-m-xylene (1.0 eq) dropwise. Initiate reflux to maintain a steady Grignard formation.

    • Critical Step: Reflux for 2 hours to ensure complete conversion to 2,6-dimethylphenylmagnesium bromide . The steric bulk makes formation slower than simple phenyl Grignards.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add dichlorodimethylsilane (0.45 eq) dropwise. Note: We use a slight excess of Grignard to force the bis-substitution.

    • Allow to warm to room temperature, then reflux for 12–24 hours .

    • Why Reflux? The second substitution is sterically hindered. Thermal energy is required to overcome the barrier established by the first 2,6-DMP group.

  • Workup & Purification:

    • Quench with saturated

      
       (aq).[1][2][3]
      
    • Extract with Diethyl Ether (3x).[4][2][3]

    • Dry organic phase over

      
       and concentrate.[1]
      
    • Purification: Recrystallize from ethanol or perform vacuum distillation. The product is typically a white crystalline solid or viscous oil.

LogP Determination (High-Throughput HPLC Method)

Traditional shake-flask methods are prone to emulsion errors with highly lipophilic silicon compounds. An HPLC-based approach is recommended.

  • Column: C18 Reverse-phase column.

  • Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 70:30, 80:20).

  • Standards: Calibrate using a set of known standards (e.g., Toluene, Naphthalene, DDT) with known logP values.

  • Calculation:

    
    
    Plot 
    
    
    
    vs. known logP to generate a calibration curve. Interpolate the retention time of the 2,6-DMP silane to determine its logP.

Applications in Drug Design & Materials

Medicinal Chemistry (Bioisosteres)

The 2,6-DMP motif is used to:

  • Block Metabolic Hotspots: The methyl groups prevent ring oxidation at the ortho positions.

  • Increase Brain Penetration: The high lipophilicity facilitates Blood-Brain Barrier (BBB) crossing.

  • Oral Bioavailability: Improved membrane permeability for large molecular weight drugs.

Materials Science
  • High-Refractive Index Encapsulants: 2,6-DMP siloxanes are used in LED packaging. The aryl rings provide high refractive index (

    
    ), while the steric bulk prevents yellowing and thermal degradation.
    
  • Hydrophobic Coatings: Used in surface modification where extreme water repellency and durability against hydrolysis are required.

Workflow Visualization

Diagram 2: Synthesis & Application Workflow

This decision tree guides the researcher from synthesis to application validation.

Workflow Start Target: Hydrophobic Stable Silane Step1 Synthesis: Grignard Reaction (2,6-DMP-MgBr + Si-Cl) Start->Step1 Step2 Critical Check: Reflux > 12h? Step1->Step2 Reflux_No Incomplete Substitution (Mono-adduct) Step2->Reflux_No No Reflux_Yes Bis-Substitution Achieved Step2->Reflux_Yes Yes Reflux_No->Step1 Retry with Heat Step3 Purification: Recrystallization/Distillation Reflux_Yes->Step3 Analysis Validation: 1. NMR (29Si) 2. HPLC (LogP) Step3->Analysis App1 Drug Design: Bioisostere Screening Analysis->App1 App2 Materials: LED Encapsulant Analysis->App2

Caption: Operational workflow for synthesizing and validating 2,6-DMP silicon compounds.

References

  • Silicon in Drug Design (Bioisosterism)

    • Title: Silicon as a Bioisostere for Carbon in Drug Design
    • Source: Rowan Scientific / Vertex AI Search
    • URL:[Link]

  • Hydrolytic Stability & Steric Protection

    • Title: Silicon-Based Protecting Agents (Steric Effects of Silyl Groups)
    • Source: Gelest Technical Library
    • URL:[Link]

  • Synthesis of Hindered Silanes

    • Title: Synthesis of 2,6-Diarylphenyldimethylsilyl C
    • Source: ResearchGate / Journal of Organometallic Chemistry
    • URL:[Link][5]

  • LogP Measurement Methodologies

    • Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD
    • Source: ACD/Labs[6]

    • URL:[Link]

  • Structural Analysis (Crystal D

    • Title: Crystal structures of sterically congested disilanes[7]

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Comprehensive Technical Guide on CAS 13333-81-8: 2-(2,4,6-Trimethylphenoxy)acetic Acid in Agrochemical Discovery and Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

CAS 13333-81-8, systematically known as 2-(2,4,6-trimethylphenoxy)acetic acid or 2-(mesityloxy)acetic acid, is a specialized aryloxyacetic acid derivative[1]. Characterized by a bulky mesityl (2,4,6-trimethylphenyl) group conjugated to an oxyacetic acid moiety, this compound serves a dual purpose in modern research. It is primarily investigated in advanced agrochemical development for its potent, selective herbicidal activity[2], and it is increasingly utilized as a versatile intermediate in chemical biology for synthesizing proteomic affinity probes.

This whitepaper dissects the mechanistic pathways, derivatization strategies, and self-validating experimental protocols associated with CAS 13333-81-8, providing a foundational guide for researchers and drug development professionals.

Mechanistic Paradigms in Plant Biology

The structural architecture of CAS 13333-81-8 mimics naturally occurring plant hormones (auxins) but introduces significant steric hindrance via its three methyl groups. This precise structural modification dictates its biological activity across two primary pathways:

Nuclear Auxin Signaling (TIR1/AFB Pathway)

Like classical phenoxyacetic acids (e.g., 2,4-D), CAS 13333-81-8 can act as a synthetic auxin. It functions as a "molecular glue" that binds to the hydrophobic pocket of the TIR1/AFB F-box protein receptors[3]. This binding stabilizes the interaction between TIR1/AFB and the Aux/IAA transcriptional repressors[4]. The SCF-TIR1/AFB complex subsequently polyubiquitinates the Aux/IAA proteins, marking them for degradation by the 26S proteasome[3]. The removal of Aux/IAA releases Auxin Response Factors (ARFs), leading to uncontrolled gene expression, disrupted cellular homeostasis, and ultimately, plant death[4].

HPPD Inhibition

Recent structure-activity relationship (SAR) studies have identified specific aryloxyacetic acid derivatives as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[5]. HPPD is a non-heme Fe(II)-dependent enzyme critical for converting 4-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA)[5]. Inhibition of this pathway depletes plastoquinone and tocopherol, leading to severe bleaching symptoms and necrosis in targeted weeds[6]. The bulky aromatic substitution in CAS 13333-81-8 facilitates favorable π–π stacking interactions with Phe360 and Phe403 residues in the HPPD active site[5].

AuxinPathway Auxin CAS 13333-81-8 (Auxin Mimic) TIR1 TIR1/AFB Receptor (F-box protein) Auxin->TIR1 Binds pocket Complex SCFTIR1 Complex TIR1->Complex Recruits AuxIAA Aux/IAA Repressor (Ubiquitinated) Complex->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded by ARF ARF Transcription Factor (Activated) Proteasome->ARF Releases repression GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Drives transcription

Figure 1: Mechanistic pathway of CAS 13333-81-8 inducing TIR1/AFB-mediated Aux/IAA degradation.

Proteomic Probe Synthesis & Chemical Derivatization

Beyond in vivo applications, CAS 13333-81-8 is heavily utilized in vitro for target deconvolution and proteomics[2]. The terminal carboxylic acid provides an ideal biorthogonal handle for bioconjugation. By employing carbodiimide crosslinkers (e.g., EDC) and N-hydroxysuccinimide (NHS), the carboxylic acid is converted into an amine-reactive NHS-ester. This activated intermediate can be covalently linked to amine-functionalized agarose beads or fluorophores, creating affinity matrices to "pull down" interacting proteins (such as TIR1 or HPPD) from complex plant cell lysates.

ProbeSynthesis Step1 CAS 13333-81-8 (Free Carboxylic Acid) Step2 EDC/NHS Activation (Forms NHS-Ester) Step1->Step2 MES Buffer, pH 6.0 Step3 Amine-Functionalized Sepharose Beads Step2->Step3 Add to beads Step4 Amide Bond Formation (Immobilized Ligand) Step3->Step4 PBS, pH 7.4, 4°C Step5 Cell Lysate Incubation (Target Binding) Step4->Step5 Wash & Block Step6 Elution & LC-MS/MS (Target Identification) Step5->Step6 Competitive Elution

Figure 2: Workflow for synthesizing a CAS 13333-81-8 affinity probe for proteomic pull-down.

Self-Validating Experimental Protocols

Protocol 1: In Vivo Herbicidal Efficacy & Phenotypic Screening

Causality & Logic: To distinguish whether CAS 13333-81-8 acts primarily via auxin-mimicry (causing epinasty/elongation) or HPPD inhibition (causing bleaching), a controlled pre- and post-emergence assay is required.

  • Seed Preparation: Sow seeds of Arabidopsis thaliana (model dicot) and Echinochloa crus-galli (model monocot) in standard potting soil.

  • Compound Formulation: Dissolve CAS 13333-81-8 in DMSO (to ensure complete solubilization of the lipophilic mesityl group) and dilute to a working concentration of 150 g ai/ha in an aqueous solution containing 0.1% Tween-20. Rationale: Tween-20 acts as a surfactant to break leaf surface tension, ensuring uniform foliar uptake[5].

  • Application: Spray the formulation uniformly at the 2-3 leaf stage (post-emergence) or directly onto the soil (pre-emergence).

  • Validation Control: Include a vehicle control (DMSO/Tween-20 only) and positive controls (Mesotrione for HPPD inhibition, 2,4-D for auxin mimicry)[5].

  • Observation: Monitor over 14 days. Record the incidence of bleaching (indicating HPPD inhibition) versus stem curling/epinasty (indicating auxin signaling).

Protocol 2: EDC/NHS Amide Coupling for Affinity Chromatography

Causality & Logic: The activation of the carboxylic acid must be performed in a slightly acidic buffer (MES, pH 6.0) to maximize EDC efficiency and prevent rapid hydrolysis. The subsequent amine coupling requires a slightly basic buffer (PBS, pH 7.4) to ensure the target amines on the beads are deprotonated and highly nucleophilic.

  • Activation: Dissolve 10 mM CAS 13333-81-8 in 1 mL of 0.1 M MES buffer (pH 6.0). Add 20 mM EDC and 50 mM NHS. Incubate at room temperature for 15 minutes to form the stable NHS-ester.

  • Immobilization: Rapidly transfer the activated compound to 1 mL of amine-functionalized Sepharose beads pre-equilibrated in PBS (pH 7.4). Incubate for 2 hours at 4°C with gentle end-over-end mixing.

  • Quenching: Add 50 mM Tris-HCl (pH 7.4) to quench any unreacted NHS-esters. Rationale: This prevents the non-specific covalent binding of off-target proteins during the lysate incubation phase.

  • Validation: Analyze the supernatant via HPLC before and after coupling. A significant reduction in the CAS 13333-81-8 peak area validates successful immobilization onto the solid support.

Quantitative Data & Physicochemical Profiling

PropertyValue / DescriptionReference
CAS Number 13333-81-8[1]
IUPAC Name 2-(2,4,6-trimethylphenoxy)acetic acid[7]
Molecular Formula C11H14O3[2]
Molecular Weight 194.23 g/mol [2]
Primary Biological Targets TIR1/AFB Receptors, HPPD Enzyme[3],[5]
Phenotypic Efficacy (In Vivo) Strong selective inhibition of weed growth[2]
Long-Term Storage (Powder) -20°C (3 years) or 4°C (2 years)[2]

Safety, Handling, and Regulatory Compliance

According to standardized Safety Data Sheets (SDS), CAS 13333-81-8 requires strict handling protocols in a laboratory environment to ensure operator safety and compound integrity[7].

  • Hazards: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • Handling: It must be handled in a well-ventilated fume hood (P271) using appropriate personal protective equipment, including nitrile gloves and safety goggles[7].

  • Storage: Store the lyophilized powder at -20°C for long-term stability (up to 3 years) or 4°C for up to 2 years. If reconstituted in a solvent (e.g., DMSO), it must be stored at -80°C and used within 6 months to prevent degradation[2].

References

1.[1] 2-(Mesityloxy)acetic acid | 13333-81-8 Sigma-Aldrich

2.[2] (2,4,6-Trimethyl-phenoxy)-acetic acid - Product Data Sheet MedChemExpress

3.[7] Safety Data Sheet - CymitQuimica CymitQuimica

4.[4] Structural Aspects of Auxin Signaling - PMC NIH

5.[3] Mechanisms of auxin signaling - Journals Gateway The Company of Biologists

6.[5] Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors NIH

7.[6] Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors ACS Publications

Sources

Methodological & Application

Application Note: Strategic Regiocontrol Using (2,6-Dimethylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers in utilizing (2,6-Dimethylphenyl)trimethylsilane as a strategic intermediate for achieving difficult regioselectivity in aromatic substitution.

In this context, the Trimethylsilyl (TMS) moiety functions as a removable blocking group at the C1 position, while the flanking methyl groups (at C2 and C6) provide extreme steric shielding, preventing premature cleavage and forcing incoming electrophiles to the meta or para positions.

Executive Summary

In drug discovery, accessing specific substitution patterns on 1,3-disubstituted arenes (m-xylene derivatives) is often plagued by regioselectivity issues. The position between the two substituents (C2) is electronically activated but sterically crowded.

This compound represents a "perfectly blocked" scaffold. By installing a TMS group at the most sterically congested position (between the two methyls), researchers can:

  • Block the C1 position (equivalent to C2 of m-xylene) completely against electrophilic attack.

  • Direct functionalization to the C3 or C4 positions (meta/para to the silyl group).

  • Remove the blocking group (protodesilylation) to recover the proton, or replace it via ipso-substitution.

This guide details the synthesis of this blocked scaffold, its functionalization, and the specific protocols required for its removal.

Mechanistic Rationale

The Steric "Fortress"

Standard aryl silanes are susceptible to acid-catalyzed protodesilylation. However, This compound exhibits exceptional stability due to the ortho-effect . The two methyl groups at positions 2 and 6 create a steric wall that prevents nucleophiles or solvated protons from easily approaching the silicon-carbon bond at C1.

  • Electronic Effect: The TMS group is a weak electron donor (via

    
    -
    
    
    
    hyperconjugation), activating the ring at the para position (C4).
  • Steric Effect: The TMS group + 2 Methyls render the C1, C2, and C6 sector of the molecule chemically inert to standard electrophiles.

Workflow Logic

The strategy follows a "Protect


 Functionalize 

Deprotect" logic:

Figure 1: Strategic workflow for utilizing the steric blocking effect.

Experimental Protocols

Protocol A: Synthesis of the Blocking Scaffold

Objective: Install the TMS blocking group at the hindered position of 2-bromo-m-xylene.

Reagents:

  • 2-Bromo-m-xylene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • THF (Anhydrous)[1]

Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

  • Grignard Formation: Add a solution of 2-bromo-m-xylene in THF dropwise to the Mg. Reflux for 2 hours to ensure complete formation of the Grignard reagent (2,6-dimethylphenylmagnesium bromide).

    • Note: Formation may be sluggish due to steric hindrance; initiation with DIBAL-H or dibromoethane may be required.

  • Silylation: Cool the mixture to 0°C. Add TMSCl dropwise.

    • Critical Step: The reaction is sterically demanding. Allow the mixture to warm to room temperature and then reflux for 12 hours to drive the coupling to completion.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure (bp ~80°C at 1.5 mmHg) yields this compound as a colorless oil.

Protocol B: Regioselective Functionalization (Example: Bromination)

Objective: Direct a bromine atom to the C4 position (meta to the blocker).

Reagents:

  • This compound

  • Bromine (Br₂)

  • Iron powder (Catalytic) or FeBr₃

Procedure:

  • Dissolve the blocked silane in CCl₄ or DCM at 0°C.

  • Add Br₂ (1.05 equiv) dropwise in the presence of catalytic Fe powder.

  • Stir at 0°C

    
     RT.
    
  • Observation: The TMS group will not be cleaved (unlike simple phenyl-TMS) due to the protective methyls. Substitution occurs exclusively at the C4 position (para to the TMS group).

  • Result: 4-Bromo-2,6-dimethyl-1-(trimethylsilyl)benzene.

Protocol C: Removal of the Blocking Group (Protodesilylation)

Objective: Remove the TMS group to yield the final 1,3-dimethyl-5-substituted benzene derivative. Note: Standard acidic hydrolysis (HCl/MeOH) is often too slow for this hindered molecule.

Method 1: Acid-Mediated (For robust substrates)

  • Reagent: Trifluoroacetic acid (TFA) or Triflic acid (TfOH).

  • Conditions: Stir the substrate in neat TFA at reflux for 4-8 hours.

  • Mechanism: The proton attacks the ipso carbon. The steric strain is relieved upon release of the silyl group.

Method 2: Fluoride-Mediated (Mild Conditions)

  • Reagent: Tetrabutylammonium fluoride (TBAF) in THF.

  • Conditions: Reflux in THF with 2.0 equiv TBAF.

  • Advantage: Avoids strong acids; compatible with acid-sensitive functional groups installed in Step B.[2]

Data & Specifications

Comparison of Silyl Blocking Groups

The following table illustrates why this compound is unique compared to standard blockers.

ParameterPhenyl-TMS (Standard)(2,6-Dimethylphenyl)-TMS (Hindered)
Steric Bulk (A-value) ModerateHigh (Due to flanking methyls)
Acid Stability (t½) Minutes (in dilute acid)Hours/Days (Requires forcing conditions)
Regiodirecting Effect Ipso (Substitution) or ParaStrictly Para (relative to Si)
Primary Utility Ipso-substitution precursorSteric Blocker / Regocontrol
Chemical Properties[2][4][5][6][7][8][9][10][11][12][13]
  • Molecular Weight: 178.35 g/mol

  • Boiling Point: ~210°C (at 760 mmHg) / 85°C (at 10 mmHg)

  • Density: ~0.89 g/mL

  • Stability: Stable to air and moisture; requires strong acid/base for cleavage.

References

  • Synthesis of Hindered Arylsilanes

    • Organic Syntheses, Coll. Vol. 9, p. 139 (1998); Vol. 73, p. 116 (1996). "Preparation of hindered silanes via Grignard reagents."
  • Protodesilylation Protocols

    • Yao, W., et al. (2018).[2] "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes." Journal of Organic Chemistry, 83(4), 2250–2255.

  • Steric Effects in Electrophilic Substitution

    • Eaborn, C. (1975). "Cleavage of Aryl-Silicon and Related Bonds by Electrophiles." Journal of Organometallic Chemistry, 100(1), 43-57.
  • General Guide to Silyl Protecting Groups

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Note: Electrophilic Aromatic Substitution Mechanisms on (2,6-Dimethylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Introduction: The Mechanistic Dichotomy

In modern drug discovery and complex molecule synthesis, arylsilanes are highly valued as traceless linkers, bioisosteres, and handles for late-stage functionalization. The compound (2,6-Dimethylphenyl)trimethylsilane presents a fascinating mechanistic case study in Electrophilic Aromatic Substitution (EAS).

Typically, the trimethylsilyl (TMS) group acts as a powerful ipso-directing group. However, in this specific substrate, the TMS moiety is flanked by two ortho-methyl groups, creating a severe steric and electronic conflict. As a Senior Application Scientist, understanding this dichotomy allows you to rationally tune reaction conditions to selectively drive either ipso-desilylation or meta-substitution. This guide breaks down the causality behind these pathways and provides self-validating protocols for both.

Mechanistic Principles: Steric vs. Electronic Control

The regioselectivity of EAS on this compound is governed by the competition between hyperconjugative stabilization and steric exclusion [1].

The -Silicon Effect and Ipso-Activation

Electronically, the C1 (ipso) position is the most activated site on the ring. It is ortho to both methyl groups (which donate electron density via induction and hyperconjugation) and bears the TMS group. When an electrophile attacks C1, the resulting


-complex (Wheland intermediate) is profoundly stabilized by the 

-silicon effect
. The C–Si

-bond hyperconjugates with the empty p-orbital of the adjacent carbocation, significantly lowering the activation energy for ipso-attack [2].
Steric Shielding by 2,6-Dimethyl Groups

Despite the overwhelming electronic preference for C1, the physical reality of the molecule dictates the reaction outcome. The bulky TMS group (


) combined with the two adjacent methyl groups creates a highly congested "steric wall."
  • Small Electrophiles (e.g.,

    
    ):  Can easily penetrate this steric shield, leading to rapid ipso-protodesilylation.
    
  • Large Electrophiles (e.g.,

    
    , 
    
    
    
    complexes):
    Experience severe van der Waals repulsion at C1. Consequently, the reaction is forced to the next most electronically activated positions: C3 and C5 [3].
Electronic Activation of C3/C5

When C1 is sterically blocked, the electrophile seeks the next highest area of electron density. The methyl groups at C2 and C6 strongly activate the C3 and C5 positions (ortho and para to the methyls, respectively). Thus, bulky electrophiles will undergo standard SEAr at C3 or C5, leaving the TMS group intact.

Mechanistic Visualization

The following diagram maps the divergent pathways based on the steric profile of the incoming electrophile.

Mechanism Substrate (2,6-Dimethylphenyl) trimethylsilane node_E_small Small Electrophile (H+) Minimal Steric Clash Substrate->node_E_small node_E_large Large Electrophile (Br2) High Steric Clash at C1 Substrate->node_E_large Wheland_Ipso Ipso-Wheland Intermediate Stabilized by β-Silicon Effect node_E_small->Wheland_Ipso Attack at C1 Wheland_C3 C3-Wheland Intermediate Stabilized by o/p-Methyls node_E_large->Wheland_C3 Attack at C3 Prod_Ipso Ipso-Desilylation Product (m-Xylene) Wheland_Ipso->Prod_Ipso -TMS+ Prod_C3 C3-Substitution Product (e.g., 3-Bromo derivative) Wheland_C3->Prod_C3 -H+

Caption: Divergent EAS pathways on this compound dictated by electrophile size.

Quantitative Regioselectivity Data

The table below summarizes the expected regioselectivity and major products based on the choice of electrophile, demonstrating the practical application of the steric vs. electronic control theory.

Electrophile SourceEffective ElectrophileSize ProfileDominant PathwayMajor Product
TFA / HCl

Very SmallIpso-attack (C1)m-Xylene (Protodesilylation)
Selectfluor

SmallIpso-attack (C1)2-Fluoro-1,3-dimethylbenzene

/ AcOH

/

LargeMeta-attack (C3)(3-Bromo-2,6-dimethylphenyl)TMS

/


LargeMeta-attack (C3)(3-Nitro-2,6-dimethylphenyl)TMS

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are integrated to verify the mechanistic pathway taken.

Protocol A: Selective Ipso-Protodesilylation

Objective: Cleave the TMS group using a small electrophile (


) to yield m-xylene.
Rationale:  The proton easily bypasses the 2,6-dimethyl steric wall, exploiting the 

-silicon effect at C1.
  • Setup: In an oven-dried 50 mL round-bottom flask under

    
    , dissolve this compound (1.0 mmol, 178 mg) in anhydrous Dichloromethane (DCM, 10 mL).
    
  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 5.0 mmol, 380 µL).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (careful: m-xylene is volatile).
  • Validation Checkpoint (GC-MS / NMR):

    • GC-MS: Confirm the disappearance of the molecular ion peak at m/z 178 and the TMS fragment (m/z 73). Look for the m-xylene peak at m/z 106.

    • 1H NMR: Verify the complete loss of the TMS singlet at

      
       ~0.3 ppm.
      
Protocol B: Sterically Directed C3-Bromination

Objective: Halogenate the aromatic ring while preserving the TMS group. Rationale: The bulky bromine electrophile is sterically repelled from C1 and instead attacks the highly activated C3 position.

  • Setup: In a 50 mL round-bottom flask shielded from light (aluminum foil), dissolve this compound (1.0 mmol, 178 mg) in glacial Acetic Acid (10 mL).

  • Electrophile Addition: Cool the solution to 15 °C. Slowly add a solution of Bromine (

    
    , 1.05 mmol, 54 µL) in Acetic Acid (2 mL) over 15 minutes via a dropping funnel.
    
  • Propagation: Stir the mixture at 15 °C for 4 hours. Note: Keeping the temperature low prevents forced/harsh ipso-cleavage.

  • Quench & Workup: Pour the mixture into ice water (20 mL) containing Sodium Thiosulfate (

    
    , 5% w/v) to destroy unreacted bromine. Extract with Ethyl Acetate (3 x 15 mL). Wash the organics with saturated 
    
    
    
    until neutral, dry over
    
    
    , and concentrate.
  • Validation Checkpoint (1H NMR):

    • Confirm the retention of the TMS singlet (

      
       ~0.35 ppm, 9H).
      
    • Observe the shift in aromatic protons: The starting material shows a symmetric multiplet (3H). The product will show an AB doublet system (2H,

      
       Hz) corresponding to the protons at C4 and C5, confirming mono-substitution at C3.
      

Workflow Step1 Substrate Preparation Step2 Electrophile Addition Step1->Step2 Step3 Temperature Control Step2->Step3 Step4 Quench & Workup Step3->Step4 Step5 NMR/GC-MS Validation Step4->Step5

Caption: Standardized experimental workflow for controlled EAS on arylsilanes.

References

  • Bähr, S., & Oestreich, M. (2016). Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. Angewandte Chemie International Edition, 56(1), 52-59. URL:[Link]

  • Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry, 100(1), 43-57. URL:[Link]

  • Luliński, S., Durka, K., Urban, M., Czub, M., Dąbrowski, M., & Tomaszewski, P. (2018). Intramolecular activation of the Si–H bond in arylsilanes by selected ortho-assisting functional groups. Dalton Transactions, 47, 3705-3716. URL:[Link]

Precision Protocol: Benzylic Lithiation of (2,6-Dimethylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the regioselective functionalization of sterically hindered aryl silanes.

Introduction & Strategic Rationale

The regioselective functionalization of (2,6-Dimethylphenyl)trimethylsilane (1) presents a unique challenge and opportunity in organometallic synthesis. The bulky trimethylsilyl (TMS) group at the ipso position, flanked by two ortho methyl groups, creates a "molecular gear" system that effectively blocks nucleophilic attack at the ring carbons. Consequently, standard Directed Ortho Metalation (DoM) is sterically precluded.

Instead, this system is primed for Lateral Lithiation (benzylic deprotonation). By leveraging the Complex Induced Proximity Effect (CIPE) , we can selectively deprotonate the benzylic methyl group to generate a versatile nucleophile. This protocol details the optimized conditions using the n-BuLi/TMEDA system, which overcomes the kinetic inertness of the methyl protons without compromising the integrity of the C-Si bond.

Mechanistic Insight: The Role of TMEDA

While the TMS group exerts a weak inductive activating effect, the primary driver for this reaction is the de-aggregation of the alkyllithium hexamer.

  • Without TMEDA: n-BuLi exists as stable hexamers in hydrocarbon solvents, reacting sluggishly with benzylic protons.

  • With TMEDA: The diamine chelates lithium, breaking the aggregate down to reactive dimers or monomers.[1] This "activated" species coordinates (weakly) to the π-system or is simply basic enough to deprotonate the methyl group, which is kinetically more accessible than the sterically shielded ring protons.

Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (Purity >98%).

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).

  • Ligand:

    
    -Tetramethylethylenediamine (TMEDA) (Distilled over CaH
    
    
    
    ).
  • Solvent: Anhydrous

    
    -Hexane or Cyclohexane (THF is avoided in the lithiation step to prevent solvent decomposition at required temperatures).
    
  • Atmosphere: High-purity Argon or Nitrogen.

Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool under a stream of dry Argon.

  • Charge the flask with This compound (1.0 equiv) .

  • Add anhydrous

    
    -Hexane  (Concentration ~0.2 M).
    
Step 2: Activation
  • Add TMEDA (1.1 - 1.2 equiv) via syringe.

  • Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

    • Note: No reaction occurs yet, but the substrate is now in a "coordinating solvent cage."

Step 3: Lithiation [2][3][4][5]
  • Cool the mixture to 0 °C (Ice/Water bath).

  • Add

    
    -BuLi (1.1 - 1.2 equiv)  dropwise over 10 minutes.
    
  • Allow the reaction to warm slowly to Room Temperature .

  • Stir at RT for 2 to 4 hours .

    • Visual Check: The solution typically develops a characteristic bright yellow to orange color , indicating the formation of the benzylic anion (2) .

    • Process Control: Aliquot 0.1 mL, quench with MeOD, and analyze via GC-MS or NMR to confirm deuterium incorporation >95%.

Step 4: Electrophile Trapping
  • Cool the anion solution to -78 °C (Dry Ice/Acetone) or 0 °C , depending on the electrophile's reactivity.

  • Add the Electrophile (1.2 - 1.5 equiv) (dissolved in minimal THF if solid).

  • Monitor the disappearance of the anion color (usually rapid).

  • Allow to warm to RT and quench with saturated aqueous NH

    
    Cl.
    
Optimization & Troubleshooting Table
VariableConditionOutcome / Recommendation
Solvent THFRisk: THF is attacked by n-BuLi/TMEDA at RT.[5] Use Hexane for lithiation, add THF only during trapping if needed.
Base s-BuLiAlternative: Faster reaction but higher risk of ring attack (meta-lithiation). Stick to n-BuLi for regioselectivity.
Temperature RefluxCaution: Only necessary if the substrate is exceptionally hindered. RT is usually sufficient for lateral lithiation with TMEDA.
Stoichiometry Excess Base (>2.5 eq)Result: Can lead to

-dilithiation (bis-benzylic). Use strictly 1.1 eq for mono-functionalization.

Reaction Pathway & Visualization

The following diagram illustrates the transition from the inert silane to the active benzylic nucleophile.

BenzylicLithiation cluster_mech Mechanism: CIPE Substrate (2,6-Dimethylphenyl) trimethylsilane Complex Pre-Lithiation Complex (Substrate + TMEDA) Substrate->Complex + TMEDA Hexane, RT Anion Benzylic Anion (Lateral Lithio Species) Complex->Anion + n-BuLi 0°C to RT, 2-4h (Kinetic Control) Product Functionalized Product (E-CH2-Ar-TMS) Anion->Product + Electrophile (E+) Quench

Caption: Workflow for the lateral lithiation of this compound via n-BuLi/TMEDA mediation.

Applications and Electrophile Scope

The generated benzylic anion is a "soft" organolithium species, stabilized by the aromatic ring but reactive enough for a wide range of electrophiles.

Electrophile ClassReagent ExampleProduct StructureYield (Typical)
Silyl Chlorides TMSClBis(silyl) species85-95%
Carbonyls BenzaldehydeBenzylic Alcohol75-85%
Alkyl Halides Allyl BromideChain Extension70-80%
Carboxylates CO

(Solid/Gas)
Phenylacetic Acid Deriv.80-90%
Deuterium MeOD / D

O
d1-Labeling>98% D-inc.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4][6][7] (Foundational text on "Superbase" and lateral lithiation mechanics).

  • Clark, R. D., & Jahangir, A. (1995).[8] Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[2][3][7][8][9] Organic Reactions, 47, 1. Link

  • Lochmann, L. (1989). Lithium-Potassium Exchange in Alkyllithium/Potassium t-Pentoxide Systems. Journal of Organometallic Chemistry, 376, 1-7. (Source for superbase comparison).
  • Snieckus, V. (1990). Directed Ortho Metalation.[2][3][4][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Tyson, R. L., et al. (1986). Lateral Lithiation of Toluene Derivatives. Journal of Organic Chemistry.

Sources

Application Note: High-Purity Isolation of (2,6-Dimethylphenyl)trimethylsilane via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Mechanistic Context

(2,6-Dimethylphenyl)trimethylsilane (CAS: 17961-82-9) is a sterically hindered organosilane widely utilized as a robust building block in transition-metal-catalyzed cross-coupling reactions, as a traceless linker in solid-phase peptide synthesis, and as a precursor for advanced OLED materials.

The synthesis of this compound typically relies on the nucleophilic attack of a Grignard or organolithium reagent (derived from 2-bromo-m-xylene) onto chlorotrimethylsilane (TMSCl)[1]. While the C–Si bond formation is generally efficient, the crude reaction mixture is invariably contaminated with unreacted starting materials, hydrolysis byproducts like hexamethyldisiloxane (HMDS), and Wurtz-type homocoupling dimers (e.g., 2,2',6,6'-tetramethylbiphenyl) [2].

Why Vacuum Distillation? Standard silica gel chromatography is often detrimental to the purification of sterically congested arylsilanes. The slightly acidic nature of standard silica can induce protodesilylation, leading to product degradation. Furthermore, chromatography is highly solvent-intensive and scales poorly. Fractional vacuum distillation provides a self-validating, solvent-free purification system. By operating under reduced pressure (e.g., 0.5 Torr), the boiling point of the target silane is depressed from an estimated >230 °C (at atmospheric pressure) to approximately 65–75 °C. This prevents thermal cleavage of the Ar–Si bond and suppresses high-temperature siloxane polymerization.

SynthesisPathway SM 2-Bromo-m-xylene + Mg / THF Grignard Grignard Intermediate (2,6-Dimethylphenyl)MgBr SM->Grignard Metal-Halogen Exchange Target Target Product This compound Grignard->Target + TMSCl Imp2 Impurity: Homocoupling Dimer (2,2',6,6'-Tetramethylbiphenyl) Grignard->Imp2 Wurtz Coupling Reagent TMSCl (Chlorotrimethylsilane) Reagent->Target Imp1 Impurity: HMDS (Hexamethyldisiloxane) Reagent->Imp1 Hydrolysis

Caption: Synthetic pathway of this compound highlighting major impurity formation.

Physicochemical Profiling

Understanding the physical properties of the target and its surrounding impurities is the foundation of a successful distillation. The table below outlines the critical parameters used to design the fractionation temperature gradient.

Table 1: Distillation Component Matrix
ComponentRoleMolecular WeightEstimated BP (Atmospheric)Estimated BP (0.5 Torr)
THF / Diethyl Ether Reaction Solvent72.11 / 74.1266 °C / 34 °CVolatile at RT
TMSCl Unreacted Reagent108.6457 °CVolatile at RT
Hexamethyldisiloxane Hydrolysis Byproduct162.38101 °C< 30 °C
(2,6-Dimethylphenyl)TMS Target Product 178.35 ~235 °C 65 – 75 °C
2,2',6,6'-Tetramethylbiphenyl Homocoupling Dimer210.32> 280 °C> 120 °C (Pot Residue)

Experimental Protocol: Step-by-Step Methodology

This protocol assumes the completion of the upstream Grignard/TMSCl reaction and begins at the workup phase.

Phase 1: Pre-Distillation Workup (Causality & Control)
  • Quenching: Cool the crude reaction mixture to 0 °C. Slowly quench with saturated aqueous

    
    .
    
    • Expert Insight: Never use strong acids (e.g.,

      
      ) for quenching. The electron-donating methyl groups on the aromatic ring increase the electron density at the ipso-carbon, making the Ar–Si bond highly susceptible to acid-catalyzed protodesilylation [3].
      
  • Extraction & Washing: Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine to remove residual salts.
    
  • Drying: Dry the organic phase over anhydrous

    
    .
    
    • Expert Insight: Strict removal of water is critical. Residual moisture will boil violently under vacuum (bumping) and can hydrolyze any remaining TMSCl into HMDS during the heating ramp, contaminating the fore-run.

  • Solvent Removal: Concentrate the mixture using a rotary evaporator at 30 °C down to 50 mbar to yield a crude, pale-yellow oil.

Phase 2: Vacuum Distillation Setup
  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a 10 cm Vigreux column. The Vigreux column provides the necessary theoretical plates to separate the target silane from the lower-boiling HMDS.

  • Lubrication: Lightly grease all ground glass joints with high-vacuum silicone grease to ensure a hermetic seal.

  • Agitation: Introduce a PTFE-coated magnetic stir bar into the distillation flask to ensure even heating and prevent bumping.

Phase 3: Fractionation Workflow
  • Cold Degassing: Before applying heat, apply the vacuum (target: 0.5 Torr) at room temperature for 15 minutes. This removes dissolved gases and trace volatile solvents (THF/Ether) that could cause sudden eruptive boiling.

  • Fore-run Collection: Gradually increase the oil bath temperature to 60 °C. Collect the fraction distilling below 50 °C (vapor temperature). This fraction contains HMDS and trace unreacted starting materials.

  • Main Fraction Collection: Swap the receiving flask. Ramp the oil bath to 90–100 °C. The main product, this compound, will distill at a vapor temperature of 65–75 °C at 0.5 Torr .

  • Termination: Cease heating when the distillation rate drops significantly. The dark, viscous residue remaining in the pot consists of the Wurtz homocoupling dimer and heavy organic tars.

DistillationWorkflow Crude Crude Mixture (Post-Workup) Degas Degassing (Remove THF/Et2O) Crude->Degas ForeRun Fore-run Fraction (< 50 °C at 0.5 Torr) HMDS & TMSCl Degas->ForeRun Low Temp Main Main Fraction (65-75 °C at 0.5 Torr) Pure Target Silane Degas->Main Mid Temp Residue Pot Residue (> 100 °C) Dimers & Heavy Tars Degas->Residue Non-volatile

Caption: Fractional vacuum distillation workflow for isolating this compound.

Quality Control & Data Presentation

To validate the integrity of the distillation, GC-MS and


 NMR should be performed on the main fraction.
Table 2: Expected Distillation Fraction Analysis
FractionVapor Temp (0.5 Torr)Primary CompositionExpected GC Purity
Trap/Degas AmbientTHF, Diethyl Ether, TMSClN/A
Fore-run < 50 °CHexamethyldisiloxane (HMDS)< 20% (Target)
Main 65 – 75 °CThis compound > 98%
Pot Residue > 120 °C (No vapor)2,2',6,6'-Tetramethylbiphenyl< 5% (Target)

NMR Validation Signatures: A successful isolation of this compound will yield a


 NMR (

) spectrum characterized by a distinct, highly shielded singlet integrating to 9 protons at approximately

0.35 ppm
(the trimethylsilyl group), and a sharp singlet integrating to 6 protons at approximately

2.45 ppm
(the two aryl methyl groups). The absence of a peak near

0.05 ppm confirms the successful removal of the HMDS impurity.

References

  • Keay, B. A. "Product Subclass 33: Arylsilanes." Science of Synthesis, Thieme.[Link]

  • Manoso, A. S., et al. "Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates." The Journal of Organic Chemistry, ACS Publications.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing (2,6-Dimethylphenyl)trimethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Sterically Hindered Arylsilane Synthesis Target Molecule: (2,6-Dimethylphenyl)trimethylsilane (also known as 2,6-xylyltrimethylsilane) CAS Registry Number: 1009-00-3 (Reference)

Executive Summary: The "Steric Wall"

As a Senior Application Scientist, I often see researchers struggle with this specific synthesis. The core issue is not the chemistry itself, but the ortho-effect . The two methyl groups at the 2 and 6 positions create a "steric wall" that protects the carbon-metal bond.

While this stabilizes the organometallic intermediate (preventing some side reactions), it significantly retards the subsequent coupling with trimethylsilyl chloride (TMSCl). Low yields usually stem from three failures:

  • Incomplete Metallation: The Grignard or Lithio species fails to form quantitatively.

  • Quenching: The hindered anion is highly basic and protonates (forms m-xylene) faster than it silylates if any moisture is present.

  • Stalled Coupling: The reaction with TMSCl is kinetically slow and requires higher thermal energy than standard phenyl silanes.

Decision Matrix: Choosing Your Route

Before troubleshooting, ensure you are using the correct route for your scale and equipment.

RouteSelection Start Start: Select Scale ScaleSmall < 5 Grams (High Purity Req) Start->ScaleSmall ScaleLarge > 10 Grams (Scale-up/Cost Sensitive) Start->ScaleLarge RouteLi Route A: Lithiation (t-BuLi or n-BuLi) ScaleSmall->RouteLi RouteMg Route B: Grignard (Mg Turnings) ScaleLarge->RouteMg ConditionLi Requires -78°C Strict Anhydrous RouteLi->ConditionLi ConditionMg Requires Reflux THF Preferred RouteMg->ConditionMg

Figure 1: Decision matrix for selecting the synthetic pathway based on scale and constraints.

Module A: The Grignard Route (Troubleshooting & Optimization)

The Problem: You are reacting 2-bromo-m-xylene with Magnesium, followed by TMSCl. Common Symptom: High recovery of m-xylene (protonated byproduct) or Wurtz coupling dimer (2,2',6,6'-tetramethylbiphenyl).

FAQ 1: "Why won't the Grignard reaction start?"

Root Cause: The 2,6-dimethyl pattern passivates the bromide, and the Mg surface oxide layer is robust. Solution: Mechanical and Chemical Activation.[1]

  • Step 1: Dry your Mg turnings in the flask under vacuum with a heat gun before adding solvent.

  • Step 2: Use THF (Tetrahydrofuran) instead of Diethyl Ether. THF has a higher boiling point (66°C) and better solvating power for hindered Grignards.

  • Step 3: Add a crystal of Iodine (

    
    ) and 5% of your bromide. Heat until the iodine color disappears. If that fails, use 1,2-Dibromoethane  (entrainment method) to etch the Mg surface [1].
    
FAQ 2: "I formed the Grignard, but the yield of silane is <40%."

Root Cause: The coupling of Ar-MgBr + TMSCl is too slow at room temperature or in ether. The bulky methyl groups block the approach of the silicon electrophile. Solution: The "Forcing" Protocol.

  • Solvent: You must use THF. Diethyl ether reflux (35°C) is insufficient to overcome the activation energy barrier of the hindered coupling.

  • Temperature: Reflux at 65-70°C is mandatory.

  • Time: Extend reflux time to 12-24 hours after TMSCl addition.

  • Stoichiometry: Use 1.5 equivalents of TMSCl. The excess drives the kinetics.

FAQ 3: "What is this white solid clogging my filter?"

Root Cause: This is likely Magnesium salts (


) or, if you quenched with water, Magnesium Hydroxide.
Differentiation:  If the solid is organic (soluble in DCM but not hexane), it might be the Wurtz homocoupling dimer.
Prevention:  Add the bromide slowly to the Mg to keep the concentration of free bromide low, preventing it from reacting with the formed Grignard (Wurtz coupling).

Module B: The Lithiation Route (Troubleshooting & Optimization)

The Problem: You are using n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) to exchange the bromide. Common Symptom: Complex mixture of isomers or low conversion.

FAQ 4: "Can I use n-BuLi, or do I need t-BuLi?"

Technical Insight: While t-BuLi performs Halogen-Lithium exchange faster (irreversibly), n-BuLi is sufficient for aryl bromides if handled correctly. Risk Factor: With n-BuLi, there is a competition between Li-Hal exchange and deprotonation of the benzylic methyl groups (lateral lithiation). Solution:

  • Perform the exchange at -78°C . At this temperature, the kinetic Li-Hal exchange is favored over the thermodynamic deprotonation of the methyl groups [2].

  • If using n-BuLi, allow 1 hour at -78°C, then warm to 0°C briefly to ensure completion before cooling back down for TMSCl addition.

FAQ 5: "The reaction turns cloudy immediately upon adding TMSCl."

Diagnosis: This is normal (


 precipitation).
Critical Control Point:  The reaction of the hindered Lithium species with TMSCl is not instantaneous at -78°C.
Protocol Adjustment:  Add TMSCl at -78°C, but allow the reaction to warm to room temperature  (or even reflux) overnight. The steric bulk requires thermal energy to drive the substitution at the Silicon center.

Master Protocol: Optimized Grignard Synthesis

This protocol is adapted from analogous hindered systems (e.g., Mesityl [3]) to ensure robustness for the 2,6-xylyl system.

Reagents
  • 2-Bromo-m-xylene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv)

  • THF (Anhydrous, freshly distilled/dried)

Workflow Diagram

GrignardWorkflow Step1 Activation: Mg + THF + I2 + 5% Bromide (Heat to initiate) Step2 Formation: Dropwise addition of Bromide Maintain gentle reflux Step1->Step2 Step3 The Critical Pause: Reflux 1 hr post-addition Ensure all Mg consumed Step2->Step3 Step4 Coupling: Cool to 0°C -> Add TMSCl Then REFLUX 12-18 hrs Step3->Step4 Step5 Workup: Quench with sat. NH4Cl Extract with Hexanes Step4->Step5

Figure 2: Step-by-step workflow for the Grignard synthesis of hindered arylsilanes.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask under

    
     flow. Add Mg turnings.
    
  • Initiation: Add minimal THF to cover Mg. Add a crystal of iodine. Add 0.5 mL of neat 2-bromo-m-xylene. Heat with a heat gun until bubbling starts and iodine color fades.

  • Addition: Dilute the remaining bromide in THF (1:1 v/v). Add dropwise over 1 hour, maintaining a self-sustaining reflux.

  • Digestion: After addition, reflux externally (oil bath) for 1 hour. Titrate an aliquot to verify Grignard concentration if possible.

  • Coupling: Cool to 0°C. Add TMSCl dropwise (exothermic).

  • Forcing: Once added, remove ice bath and heat to reflux (66°C) for 16 hours. Crucial Step: Do not stop at RT.

  • Workup: Cool. Pour into ice/sat.

    
    . Extract with hexanes (silanes are very soluble in non-polar solvents). Wash with water and brine. Dry over 
    
    
    
    .[1]
  • Purification: Distill.

    • Fraction 1: Hexamethyldisiloxane (bp 100°C) - Discard.

    • Fraction 2: m-Xylene (bp 139°C) - Discard.

    • Fraction 3:Product (bp ~205-210°C / or reduced pressure equivalent).

Troubleshooting Data Summary

ObservationProbable CauseCorrective Action
No exotherm on initiation Passivated Mg or wet solventAdd 1,2-dibromoethane; check solvent water content (<50 ppm required).
High m-Xylene in crude NMR Moisture quench OR incomplete couplingDry glassware thoroughly; Increase reflux time with TMSCl.
High Biphenyl dimer Localized high concentration of radicalDilute bromide further; slow down addition rate.
Product boils with solvent Azeotrope or similar BPUse fractional distillation column (Vigreux); do not use Rotary Evap for final isolation.

References

  • Org. Synth. 1931, 11, 52. Methyl Magnesium Iodide (and general Grignard activation techniques).Link

  • Org. Synth. 1998, Coll. Vol. 9, p. 275. Preparation of sterically hindered silanes via Lithiation.Link

  • Org. Synth. 1955, Coll. Vol. 3, p. 553. Mesityl Magnesium Bromide (Analogous hindered system).Link

  • Smith, P. A. S.The Chemistry of Open-Chain Organic Nitrogen Compounds (Context on steric effects in 2,6-substituted systems).
  • Gelest, Inc. Silicon Compounds: Silanes & Silicones, Catalog & Technical Guide. (General reference for silylation protocols). Link

Sources

Preventing protodesilylation of (2,6-Dimethylphenyl)trimethylsilane in acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Preventing Unwanted Protodesilylation in Acidic Media

Welcome to the technical support center for researchers utilizing (2,6-Dimethylphenyl)trimethylsilane. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to address the common challenge of protodesilylation—the acid-catalyzed cleavage of the carbon-silicon bond. As Senior Application Scientists, we understand that reaction failures can be costly and time-consuming. This resource is designed to provide you with the expert insights needed to maintain the integrity of your silylated compounds in the presence of acids.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and reactivity of this compound.

Q1: What is protodesilylation and why is it a significant problem?

Protodesilylation is an electrophilic aromatic substitution reaction where a proton (H⁺) replaces a silyl group (e.g., -SiMe₃) on an aromatic ring.[1] For synthetic chemists, this is a highly problematic side reaction. It consumes the starting material, leading to the formation of the corresponding desilylated arene (in this case, m-xylene) and reduces the yield of the desired product. Since arylsilanes are often used as stable intermediates for subsequent cross-coupling reactions or as directing groups, their premature cleavage undermines the entire synthetic strategy.[2]

Q2: What is the specific mechanism of acid-catalyzed protodesilylation?

The reaction proceeds via a classic electrophilic aromatic substitution (SᴇAr) mechanism. The key step is the attack of a proton on the aromatic ring at the carbon atom bearing the trimethylsilyl group. This is known as an ipso-substitution.[3] This attack forms a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or an arenium ion. The C-Si bond in this intermediate is significantly weakened and is readily cleaved to restore aromaticity, releasing the silyl group and yielding the protonated arene. The rate-determining step is typically the initial protonation of the aromatic ring.[4]

Q3: Why does this compound seem particularly susceptible to this reaction?

The susceptibility of this specific compound is due to a combination of electronic and stabilizing effects:

  • Electronic Activation: The two methyl groups at the ortho positions are electron-donating groups (EDGs). They activate the aromatic ring towards electrophilic attack by inductively pushing electron density into the ring, making it more nucleophilic and thus more reactive towards protons.[5]

  • β-Carbocation Stabilization: The silicon atom has a powerful stabilizing effect on a positive charge at the β-position (two atoms away). In the Wheland intermediate formed during ipso-attack, the positive charge is delocalized onto the carbon atom adjacent to the ipso-carbon. This places the positive charge β to the silicon atom, which stabilizes it through hyperconjugation involving the C-Si σ-bond. This stabilization lowers the activation energy for ipso-attack compared to attack at other positions, making protodesilylation the preferred pathway.[3]

Troubleshooting Guide: Loss of the Trimethylsilyl Group

This section provides actionable solutions for experiments where protodesilylation is compromising results.

Problem Statement

You are running a reaction on a molecule containing the this compound moiety under acidic conditions (e.g., Friedel-Crafts acylation, acidic deprotection of another functional group). Upon workup and analysis (NMR, GC-MS), you observe a significant amount of m-xylene and a low yield of your desired silylated product.

Root Cause Analysis: The Protodesilylation Pathway

The formation of m-xylene is a definitive indicator of protodesilylation. The acid in your reaction medium is acting as an electrophile and cleaving the C-Si bond.

Troubleshooting_Workflow decision decision start Start: Protodesilylation Observed (m-xylene formation) strategy1 Strategy 1: Modify Conditions - Lower Temperature (-10°C) - Use Weaker Acid (p-TsOH) - Use Aprotic Solvent (DCM) - Minimize Reaction Time start->strategy1 Is a simple modification feasible? check_success Problem Solved? strategy1->check_success strategy2 Strategy 2: Switch to Lewis Acid - Use SnCl₄, ZnCl₂, or TMSOTf - Ensure rigorously dry conditions check_success2 Problem Solved? strategy2->check_success2 strategy3 Strategy 3: Alter Synthesis - Perform acidic step BEFORE silylation - Introduce SiMe₃ group late-stage end_success Success: Proceed with Synthesis strategy3->end_success check_success->strategy2 No check_success->end_success Yes end_fail Re-evaluate or Consult Specialist check_success2->strategy3 No check_success2->end_success Yes

Sources

Technical Support Center: Optimizing Grignard Formation for 2,6-Dimethylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges of generating Grignard reagents from highly sterically hindered substrates, specifically 2,6-dimethylphenyl halides (e.g., 2-bromo-m-xylene).

Due to the severe steric shield created by the two ortho-methyl groups, standard Grignard formation protocols often fail, leading to sluggish initiation, unreacted starting materials, or massive biaryl byproduct formation. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Workflow & Decision Matrix

G Start 2,6-Dimethylphenyl Halide Method Choose Grignard Formation Method Start->Method Direct Direct Mg Insertion Method->Direct Traditional Exchange Halogen-Mg Exchange Method->Exchange Advanced Issue1 Sluggish Initiation? Direct->Issue1 Turbo Add iPrMgCl·LiCl (THF, 0°C to RT) Exchange->Turbo Fix1 Add 1,2-Dibromoethane (Entrainment) Issue1->Fix1 Yes Issue2 High Wurtz Coupling? Issue1->Issue2 No Fix1->Issue2 Fix2 Increase Dilution & Slow Halide Addition Issue2->Fix2 Yes Success1 Grignard Reagent (Moderate Yield) Issue2->Success1 No Fix2->Success1 Success2 Grignard Reagent (High Yield, Fast) Turbo->Success2

Decision tree for optimizing 2,6-dimethylphenyl Grignard formation and overcoming steric hindrance.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is the induction period so long for 2,6-dimethylphenyl bromide, and how do I reliably initiate the reaction? A1: Causality: The formation of a Grignard reagent requires the insertion of magnesium into the carbon-halogen bond via a single-electron transfer (SET) mechanism at the metal surface. For 2,6-dimethylphenyl halides, the two ortho-methyl groups create a severe steric shield around the reactive center, preventing the halide from closely approaching the passivated magnesium oxide (MgO) layer on standard Mg turnings[1]. Solution: Chemical activation using 1,2-dibromoethane (the "entrainment" method) is highly recommended. 1,2-Dibromoethane reacts rapidly with the Mg surface to form MgBr₂ and ethylene gas (


). This process chemically etches away the passivating MgO layer, exposing a highly reactive, pristine magnesium lattice that can overcome the steric barrier of the 2,6-dimethylphenyl substrate[2].

Q2: My reaction initiates, but I am observing massive amounts of biaryl byproduct (3,3',2,2'-tetramethylbiphenyl). How do I minimize this Wurtz-type coupling? A2: Causality: Wurtz coupling is a notorious side reaction for sterically hindered substrates[3]. Because the insertion of Mg into the sterically hindered 2,6-dimethylphenyl radical intermediate is kinetically slow, there is a high localized concentration of unreacted aryl halide at the metal surface. The radical intermediate preferentially attacks the unreacted aryl halide rather than waiting for Mg insertion, forming the biaryl dimer[4]. Solution: You must starve the reaction of the aryl halide. Use a highly dilute system (e.g., 0.5 M to 0.2 M in THF) and ensure an extremely slow, dropwise addition of the 2,6-dimethylphenyl halide. Maintaining a lower reaction temperature (once initiated) can also suppress the dimerization pathway[5].

Q3: Direct magnesium insertion keeps failing or giving low yields (<40%). Is there a chemical alternative? A3: Causality: When physical steric hindrance completely outpaces the kinetics of direct Mg insertion, halogen-magnesium exchange using a "TurboGrignard" reagent is the superior alternative. Solution: Utilize the Knochel TurboGrignard reagent, Isopropylmagnesium chloride–lithium chloride complex (


). The addition of LiCl breaks the polymeric aggregates typical of standard Grignard reagents, forming a highly reactive, monomeric magnesate complex[6]. This significantly accelerates the Br-Mg exchange rate, allowing for the quantitative formation of 2,6-dimethylphenylmagnesium bromide at mild temperatures (0 °C to room temperature) without the risk of Wurtz coupling[7].

Self-Validating Experimental Protocols

Protocol A: Direct Insertion via 1,2-Dibromoethane Entrainment

Use this protocol when traditional Grignard formation is required and TurboGrignard reagents are unavailable.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a strict argon atmosphere[2].

  • Magnesium Loading: Add magnesium turnings (1.5 equiv) to the flask and cover with a minimal volume of anhydrous THF (Tetrahydrofuran).

  • Chemical Activation: Add 0.05 equivalents of 1,2-dibromoethane directly to the magnesium. Gentle warming may be applied until the evolution of ethylene gas (visible bubbling) is observed. Self-Validation: The appearance of bubbles confirms the successful etching of the MgO layer[2].

  • Substrate Dilution: Load the dropping funnel with 2-bromo-1,3-dimethylbenzene (1.0 equiv) diluted in anhydrous THF to achieve a final reaction concentration of ~0.5 M.

  • Initiation: Add 5% of the aryl halide solution to the activated magnesium. Wait for the reaction to initiate, which is indicated by a localized exothermic response and spontaneous reflux.

  • Controlled Addition: Once initiated, add the remaining aryl halide solution dropwise over 1.5 to 2 hours. Causality: This slow addition maintains a gentle reflux while minimizing the localized concentration of the halide, thereby suppressing Wurtz coupling[5].

  • Completion: Stir for an additional 2 hours at reflux, then cool to room temperature. Titrate the resulting 2,6-dimethylphenylmagnesium bromide solution before downstream use.

Protocol B: Halogen-Magnesium Exchange via TurboGrignard

The recommended, high-yielding approach for sterically hindered aryl halides.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stirrer and purge with argon.

  • Substrate Loading: Add 2-bromo-1,3-dimethylbenzene (1.0 equiv) and dissolve in anhydrous THF to a 0.5 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to control the initial exotherm.

  • Exchange Initiation: Dropwise add a commercially available solution of

    
     (TurboGrignard, 1.3 equiv, typically 1.3 M in THF) via syringe over 15 minutes[7].
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Causality: The LiCl breaks the organometallic aggregates, driving the exchange equilibrium forward despite the steric bulk of the methyl groups[6].

  • Validation: Verify the completion of the halogen-magnesium exchange by quenching a small 0.1 mL aliquot with iodine or water and analyzing via GC-MS.

  • Utilization: The resulting 2,6-dimethylphenylmagnesium bromide is ready for immediate downstream electrophilic trapping.

Quantitative Data: Method Comparison

The following table summarizes the expected performance metrics when synthesizing 2,6-dimethylphenylmagnesium bromide using various techniques.

MethodReagentsTemperatureReaction TimeTypical YieldPrimary Byproduct
Standard Insertion Mg turnings, THFReflux12–24 h< 30%Unreacted halide
Entrainment Mg turnings, 1,2-dibromoethaneReflux4–6 h50–65%Biaryl (Wurtz coupling)
TurboGrignard

, THF
0 °C to RT2–4 h> 85%Isopropyl bromide

References

  • Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. Benchchem.
  • Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. PMC.
  • Acridine Synthesis by the Reaction of 2-(Perfluoroalkyl)aniline with ortho-Alkyl-Substituted Aromatic Grignard Reagent: Mechanistic Studies. ConnectSci.
  • Disposable Cartridge Concept for On-Demand Synthesis of Turbo Grignards, Knochel-Hauser Amides and Magnesium Alkoxides. Beilstein Archives.
  • Grignard Reagents: Powerful Tools for Synthesis. Organic Chemistry Academy.
  • Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. Benchchem.
  • 2-Bromo-m-xylene | High-Purity Aryl Reagent. Benchchem.

Sources

Aryltrimethylsilane (Ar-TMS) Intermediates: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, purifying, and reacting aryltrimethylsilane (Ar-TMS) intermediates. While the C–Si bond in Ar-TMS is generally more robust than O–Si (silyl ethers) or N–Si bonds, it exhibits profound moisture sensitivity when subjected to acidic environments or fluoride-based activation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent protodesilylation and ensure high-yield downstream applications.

Section 1: Mechanistic Insights — The Causality of Moisture Sensitivity

To troubleshoot Ar-TMS degradation, you must first understand the causality behind C–Si bond cleavage. Ar-TMS intermediates are highly susceptible to protodesilylation (the replacement of the trimethylsilyl group with a proton to yield the bare arene, Ar–H) under two primary conditions:

  • Acid-Catalyzed Cleavage (Purification Failures): Standard silica gel presents a highly acidic surface due to exposed silanol (Si–OH) groups. When an electron-rich Ar-TMS contacts these protons, electrophilic aromatic substitution occurs. The resulting arenium ion (Wheland intermediate) is strongly stabilized by the

    
    -silicon effect, where the C–Si 
    
    
    
    -bond hyperconjugates into the developing empty p-orbital. This drastically lowers the activation energy for C–Si cleavage, driving rapid degradation[1].
  • Fluoride-Activated Hyper-Reactivity (Cross-Coupling Failures): In cross-coupling applications like the Hiyama coupling, the inherently weak polarization of the C–Si bond must be enhanced to facilitate transmetalation with Palladium[2]. This is achieved by adding a fluoride source (e.g., TBAF), which attacks the silicon atom to form a hypervalent, pentacoordinate silicate intermediate

    
    [3]. While primed for transmetalation, this intermediate is violently nucleophilic. If trace moisture is present, the intermediate will abstract a proton from 
    
    
    
    faster than it can transmetalate, resulting in complete degradation to the uncoupled arene[4].

Mechanism ArTMS Aryltrimethylsilane (Ar-TMS) Moisture Trace Moisture (H2O) + Acid/Base ArTMS->Moisture Poor Storage / Wet Solvents Fluoride Fluoride Source (e.g., TBAF) ArTMS->Fluoride Activation Step Arenium Arenium Intermediate [ArH-TMS]+ Moisture->Arenium Acidic Conditions PentaSi Pentacoordinate Silicate [Ar-SiMe3F]- Fluoride->PentaSi Polarization PentaSi->Moisture If H2O Present Coupling Pd Catalyst / Electrophile (Anhydrous) PentaSi->Coupling Strict Anhydrous Proto Protodesilylation (Ar-H Byproduct) Arenium->Proto Fast Cleavage Success Cross-Coupled Product (Ar-R) Coupling->Success Transmetalation

Mechanistic pathways of Ar-TMS activation versus moisture-driven protodesilylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Ar-TMS degraded into the bare arene (Ar-H) during column chromatography. How do I prevent this? A: Standard silica gel is too acidic for electron-rich Ar-TMS compounds. You must deactivate the silica gel prior to loading your sample. Flushing the column with a 5% triethylamine (


) in hexane solution neutralizes the acidic silanol sites. Follow this with a pure hexane flush to remove excess amine before loading your compound[1].

Q2: I am attempting a Hiyama cross-coupling with an Ar-TMS, but I only recover protodesilylated starting material. What went wrong? A: This is the classic signature of moisture contamination during fluoride activation. Because the pentacoordinate silicate


 is highly basic, even trace amounts of water in your TBAF solution, solvent, or on the glassware will quench the intermediate before the Palladium catalyst can intercept it[4]. Ensure your TBAF is strictly anhydrous (often supplied as a solution in THF over molecular sieves) and flame-dry all glassware.

Q3: Should I switch from Ar-TMS to a different arylsilane for better moisture tolerance? A: Yes, if your synthetic route allows it. Ar-TMS is notoriously difficult to cross-couple due to its strict anhydrous requirements and lower transmetalation rates compared to other derivatives[2]. Aryltrifluorosilanes (


) or arylsilanols (

) offer significantly better moisture tolerance and higher coupling yields.
Quantitative Comparison of Arylsilanes

Table 1: Comparative Stability and Coupling Efficiency of Arylsilanes

Silane DerivativeTypical ActivatorMoisture TolerancePrimary Failure ModeAvg. Anhydrous Yield
Aryl-SiMe3 TBAF / TASFVery LowProtodesilylation40 - 60%
Aryl-Si(OMe)3 Aq. NaOH / TBAFModerateSiloxane Dimerization70 - 85%
Aryl-SiF3 TBAF / KFHighHydrolysis to Silanol80 - 95%
Aryl-SiMe2OH TMSOK / BaseHighDisiloxane Formation75 - 90%

Section 3: Validated Experimental Protocols

Protocol 1: Triethylamine-Deactivated Silica Gel Chromatography

Self-Validating Step: The pH of the eluent should be checked with pH paper; it must be neutral to slightly basic before loading the silane to guarantee the absence of active acidic silanols.

  • Slurry Preparation: Suspend silica gel in a solution of 5% (v/v) triethylamine (

    
    ) in hexanes.
    
  • Column Packing & Deactivation: Pour the slurry into the column. Pass 2 to 3 column volumes (CV) of the 5%

    
    /hexane mixture through the bed to fully cap acidic silanol sites[1].
    
  • Equilibration: Flush the column with 2 CV of pure hexanes to wash out excess, unbound

    
    . Validation: Spot the eluent on pH paper; it should no longer show strong basicity.
    
  • Loading & Elution: Dissolve the crude Ar-TMS in a minimum volume of hexanes, load carefully, and elute using your optimized non-polar solvent system (e.g., 0-5% EtOAc in hexanes).

Purification Crude Crude Ar-TMS Standard Standard Silica Gel (Acidic Silanols) Crude->Standard Direct Loading Deactivated Et3N-Deactivated Silica (Neutralized) Crude->Deactivated 5% Et3N Pre-flush Degraded Protodesilylated Arene (Ar-H) Standard->Degraded Acid-Catalyzed Cleavage Pure Pure Ar-TMS (Intact C-Si Bond) Deactivated->Pure Safe Elution

Workflow demonstrating the critical need for silica gel deactivation to prevent degradation.

Protocol 2: Anhydrous Fluoride-Activated Hiyama Coupling

Self-Validating Step: The reaction mixture should remain homogeneous during activation; sudden precipitation often indicates the formation of insoluble siloxanes due to moisture ingress.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 equiv),

    
     (5 mol%), and XPhos ligand (10 mol%)[2].
    
  • Solvent & Silane Addition: Inject anhydrous THF, followed by the Ar-TMS (1.5 equiv). Stir at room temperature for 5 minutes.

  • Anhydrous Activation: Dropwise inject anhydrous TBAF (1.0 M in THF, 1.5 equiv) at 0°C. Crucial: Do not use TBAF trihydrate, as the bound water will instantly cause protodesilylation[4].

  • Coupling: Heat the reaction to 65°C for 12 hours.

  • Quenching: Only after TLC confirms the consumption of the aryl halide, quench with saturated aqueous

    
     and extract with ethyl acetate.
    

References

1.[4] Hiyama coupling - Wikipedia Source: wikipedia.org URL:[Link]

2.[2] Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides Source: nih.gov (PMC) URL:[Link]

3.[3] Hiyama Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

4.[1] Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

Sources

Technical Support Center: Improving Atom Economy in Bulky Aryl Silane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bulky Aryl Silane Synthesis. For decades, the synthesis of sterically hindered aryl silanes—critical building blocks in drug development, materials science, and complex organic synthesis—relied on traditional Grignard or organolithium reagents. These legacy methods suffer from poor atom economy, requiring stoichiometric pre-halogenation and generating massive amounts of metal-halide waste[1].

Modern protocols have shifted toward transition-metal-catalyzed direct C–H silylation. By utilizing iridium or rhodium catalysts with hydrosilanes (e.g., HSiMe(OTMS)2), researchers can achieve near-perfect atom economy, generating only hydrogen gas as a byproduct[2]. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to optimize your C–H silylation workflows.

Mechanistic Workflow: Iridium-Catalyzed C–H Silylation

Understanding the catalytic cycle is critical for troubleshooting. The iridium-catalyzed C–H silylation relies on a delicate balance of steric encumbrance and electronic properties. The diagram below illustrates the self-validating catalytic cycle and the primary failure mode: catalyst inhibition by hydrogen gas[3].

G Cat Active Catalyst [Ir(L)(SiR3)] OxAdd Oxidative Addition (Arene C-H Cleavage) Cat->OxAdd + Arene Resting Inactive Resting State [Ir(L)(SiR3)2(H)] Cat->Resting + H2 (Inhibition) IrHydride Ir-Hydride Intermediate [Ir(L)(SiR3)(Ar)(H)] OxAdd->IrHydride RedElim Reductive Elimination (Product Release) IrHydride->RedElim RedElim->Cat + HSiR3 - Aryl-SiR3 Resting->Cat - H2 (Scavenger)

Figure 1: Ir-catalyzed C-H silylation cycle highlighting H2 inhibition and scavenger rescue.

Standard Operating Procedure: High-Atom-Economy Silylation

This protocol describes the iridium-catalyzed silylation of unactivated arenes using a sterically encumbered phenanthroline ligand. It is designed to maximize atom economy by using the arene as the limiting reagent and avoiding stoichiometric waste[2].

Reagents:

  • Arene Substrate: 0.1 mmol (Limiting reagent)

  • Hydrosilane: HSiMe(OTMS)2 (1.5 equiv)

  • Catalyst Precursor: [Ir(cod)(OMe)]2 (1 mol%)

  • Ligand: 2,9-dimethylphenanthroline (2,9-Me2-phen) (2 mol%)

  • Hydrogen Scavenger: Cyclohexene (1.5 equiv)

  • Solvent: THF (100 µL) or neat

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, weigh [Ir(cod)(OMe)]2 and 2,9-Me2-phen into an oven-dried 4 mL scintillation vial equipped with a magnetic stir bar.

  • Complexation: Add THF (or conduct neat if the arene is a liquid), followed by the arene substrate. Stir for 5 minutes at room temperature to ensure complete formation of the active Ir-phenanthroline complex.

  • Reagent Addition: Add HSiMe(OTMS)2 and cyclohexene to the reaction mixture. Causality Note: Cyclohexene acts as a sacrificial hydrogen acceptor. Without it, the evolved H2 gas will coordinate to the iridium center, shifting the equilibrium to the inactive coordinatively saturated resting state[3].

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 100 °C in a pre-heated aluminum block for 12–20 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the bulky aryl silane via flash column chromatography (typically using hexanes/ethyl acetate).

Troubleshooting & FAQs

Q1: My silylation reaction stalls at 10-15% conversion when using bulky silanes. What is causing this, and how can I fix it? A1: This is a classic symptom of catalyst inhibition by the hydrogen gas byproduct. When utilizing highly active, sterically encumbered ligands like 2,9-Me2-phen, the resting state of the catalyst shifts in the presence of H2 to form a coordinatively saturated iridium disilyl hydride complex: (phenanthroline)Ir(SiMe(OTMS)2)2(H)(L)[3]. Because this complex lacks an open coordination site, it cannot bind the arene C–H bond. Resolution: You must actively remove the hydrogen. Either run the reaction under a continuous flow of nitrogen gas (to sweep away H2) or add a hydrogen scavenger like cyclohexene (1.5 equiv) to the reaction mixture[2].

Q2: I am trying to functionalize a 1,3-disubstituted arene, but I am getting a mixture of regioisomers. How can I improve the regioselectivity? A2: Iridium-catalyzed C–H silylation is governed almost entirely by steric factors rather than electronic directing effects. If you are observing poor regioselectivity, your silane or ligand is not bulky enough to differentiate the C–H bonds. Resolution: Upgrade to a more sterically demanding hydrosilane, such as HSi(OTMS)3, or ensure you are using a bulky ligand like 2,9-dimethylphenanthroline[2][4]. These modifications will force the oxidative addition to occur exclusively at the least hindered position (e.g., the 5-position in a 1,3-disubstituted arene).

Q3: Why should I switch to direct C–H silylation instead of the traditional Grignard approach for synthesizing bulky aryl silanes? A3: The primary driver is atom economy and safety . Traditional synthesis requires the pre-functionalization of the arene into an aryl halide, followed by metalation (using hazardous Mg or Li reagents), and finally quenching with a chlorosilane[1]. This generates massive amounts of stoichiometric metal-halide waste and is incompatible with sensitive functional groups (e.g., esters, ketones). Direct C–H silylation couples the unactivated arene directly with a hydrosilane, producing only H2 (or an alkane if a scavenger is used) as a byproduct, drastically improving the atom economy and allowing for late-stage functionalization of complex drug intermediates[2][5].

Q4: Can I use electron-rich arenes with this protocol? Previous literature suggests they react too slowly. A4: Yes. While older catalyst systems (e.g., those using standard dtbpy ligands) struggled with electron-rich arenes due to a thermodynamically unfavorable oxidative addition step, the use of the 2,9-Me2-phen ligand accelerates the catalysis[2][6]. The steric bulk of the methyl groups on the ligand destabilizes the resting state, making the cleavage of the electron-rich aryl C–H bond more thermodynamically favorable[6].

Quantitative Data Summary: Efficiency & Atom Economy

The table below summarizes the efficiency gains when transitioning from legacy synthesis methods to modern catalytic C–H silylation for bulky aryl silanes.

Synthesis MethodologyPre-functionalization Required?Primary ByproductsEstimated Atom EconomyFunctional Group ToleranceTypical Yield (Bulky Silanes)
Traditional Grignard / Organolithium Yes (Aryl Halides)MgX₂, LiX, AlkaneLow (< 45%)Poor (Reacts with electrophiles)40–60% (Prone to steric clash)
Rh-Catalyzed C–H Silylation NoH₂High (> 90%)Moderate60–80%
Ir-Catalyzed C–H Silylation (N₂ Flow) NoH₂Near-Perfect (> 95%)Excellent85–95%
Ir-Catalyzed C–H Silylation (Scavenger) NoAlkane (e.g., Cyclohexane)High (> 80%)Excellent85–95%
References
  • Cheng, C., & Hartwig, J. F. "Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Cheng, C., & Hartwig, J. F. "Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Manoso, A. S., et al. "Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates." ResearchGate. Available at: [Link]

  • Zhang, Y., et al. "Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand." ResearchGate. Available at: [Link]

  • "Iridium-Catalyzed Silylation of C-H bonds in Unactivated Arenes: A Sterically-Encumbered Phenanthroline Ligand Accelerates Catalysis." ChemRxiv. Available at: [Link]

  • "C H Silylation of Unactivated Arenes Catalyzed by a Borenium/Pyridine Lewis Pair." ResearchGate. Available at: [Link]

Sources

Resolution of overlapping methyl peaks in NMR of dimethylphenyl silanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of Overlapping Methyl Peaks in Dimethylphenyl Silanes

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: Si-Me-Res-001

Introduction: The "0.3 ppm" Problem

Welcome to the Organosilicon NMR Support Module. You are likely here because the methyl groups on your dimethylphenyl silane (


) are presenting as a frustratingly broad singlet or are overlapping with grease, TMS, or aliphatic impurities in the 0.0 – 0.5 ppm region.

In dimethylphenyl silanes, the two methyl groups attached to silicon are often diastereotopic (chemically non-equivalent) if the 'R' group contains a chiral center or if there is restricted rotation. However, their chemical shift difference (


) is frequently so small (< 0.02 ppm) that they appear as a singlet in standard solvents like Chloroform-d (

).

This guide provides the protocols to resolve these peaks, confirm their integration, and validate your structure.

Module 1: Diagnostic Triage & Solvent Effects

The Issue: "My Si-Me peaks look like a singlet, but my molecule is chiral. I need to prove they are diastereotopic."

The Solution: The Aromatic Solvent Induced Shift (ASIS).[1][2] Do not rely on higher field strength (MHz) alone. The most effective tool for resolving silicon-methyl overlaps is changing the magnetic environment of the solvent.

Mechanism: Why Benzene Works

In


, solute-solvent interactions are dominated by weak H-bonding or dipole interactions. In Benzene-

(

), the solvent molecules form transient "collision complexes" with your solute. The

-electron cloud of the benzene ring generates a strong magnetic anisotropy (shielding cone).

Because the two methyl groups on the silicon atom are spatially distinct (diastereotopic), they will orient slightly differently relative to the benzene ring's shielding cone. This induces a differential shift, often splitting a merged singlet into two distinct singlets.

Protocol 1.1: The Solvent Switch
  • Baseline: Acquire

    
     NMR in 
    
    
    
    . Note the Si-Me shift (typically ~0.35 ppm).
  • Preparation: Evaporate the sample completely. Residual

    
     will interfere.
    
  • Solvation: Dissolve the sample in 0.6 mL Benzene-

    
     (
    
    
    
    )
    .
  • Acquisition: Run the standard proton sequence.

    • Result A: Peaks separate (e.g.,

      
       increases to 0.1 ppm). Success. 
      
    • Result B: Peaks remain merged. Proceed to Module 2 .

Data Table: Typical Shift Behaviors

SolventSi-Me Shift (

)
Resolution PowerMechanism
Chloroform-d 0.30 - 0.40 ppmLowGeneral dispersion
Benzene-

0.20 - 0.60 ppmHigh Anisotropy (ASIS)
Acetone-

0.25 - 0.45 ppmMediumDipole-Dipole
Toluene-

VariableHighASIS + Temperature variable

Critical Note: If


 causes the Si-Me peaks to overlap with other aliphatic signals, try Toluene-

. It offers similar ASIS effects but allows you to vary the temperature (see FAQ).
Module 2: Advanced Resolution (2D NMR)

The Issue: "My Si-Me peaks are buried under grease or t-butyl signals. Solvent switching didn't help enough."

The Solution: Heteronuclear Single Quantum Coherence (HSQC). Proton resolution is limited (~10-12 ppm window). Carbon resolution is vast (~200 ppm). We use the carbon dimension to separate the protons.

Mechanism: The Silicon-Carbon Advantage

While alkyl protons (


, 

) often overlap in

NMR (0.8 - 1.5 ppm), their attached carbons are distinct.
  • Alkyl Carbons: +10 to +30 ppm.

  • Silyl-Methyl Carbons: -5 to +2 ppm (Upfield, often negative).

By running a phase-sensitive HSQC, you can isolate the Si-Me protons because they correlate to carbons that appear in a completely empty region of the


 spectrum.
Protocol 2.1: HSQC Setup for Silanes
  • Pulse Sequence: Select hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited HSQC.

  • Spectral Width (F1 - Carbon):

    • Standard: 0 to 160 ppm.

    • Optimized for Silanes: Set the center (O1P) to 10 ppm and width to 40 ppm. This increases digital resolution in the silicon region.

  • Scans (NS): 4 to 8 scans are usually sufficient due to the high sensitivity of methyl groups (3 protons per carbon).

  • Analysis: Look for cross-peaks where

    
    . These are your Si-Me groups, effectively separated from all other aliphatic noise.
    
Module 3: Validation & Integrity

The Issue: "I see a peak at 0.3 ppm. How do I prove it is


 and not an impurity?"

The Solution:


 Satellites.
Silicon has a naturally occurring isotope, 

(4.7% abundance), which is spin-1/2.[3] It couples to the attached methyl protons.
Protocol 3.1: Satellite Verification
  • Zoom In: Expand the vertical scale of your proton spectrum around the 0.3 ppm singlet.

  • Detection: Look for two tiny "satellite" peaks symmetrically spaced around the main peak.

  • Calculation: Measure the distance between the satellites in Hz.

    • Criteria: The coupling constant

      
       for dimethylphenyl silanes is typically 6.0 – 8.0 Hz .
      
    • Comparison: A

      
       satellite (for a t-butyl group) would have a 
      
      
      
      of ~125 Hz (much wider).
Visual Troubleshooting Workflows
Figure 1: Decision Tree for Overlap Resolution

Caption: Step-by-step logic for resolving overlapping methyl signals. Blue nodes indicate actions; Red/Green indicate outcomes.

SolventStrategy Start Problem: Overlapping Si-Me Peaks CheckSolvent Current Solvent: CDCl3? Start->CheckSolvent SwitchBenzene Action: Switch to Benzene-d6 CheckSolvent->SwitchBenzene Yes CheckSplit Did peaks split? SwitchBenzene->CheckSplit Success Resolution Achieved (ASIS Effect) CheckSplit->Success Yes Fail Still Overlapping CheckSplit->Fail No HSQC Action: Run HSQC (Check F1: -5 to 0 ppm) Fail->HSQC Static Overlap VariableTemp Action: Variable Temp (Toluene-d8) Fail->VariableTemp Dynamic/Rotational

Figure 2: The HSQC Filtering Mechanism

Caption: How HSQC separates Si-Me protons from aliphatic contaminants based on Carbon Chemical Shift.

HSQC_Logic ProtonSignal 1H NMR Signal (0.3 - 1.2 ppm) HSQC_Exp HSQC Experiment (Correlation) ProtonSignal->HSQC_Exp Alkyl Alkyl Impurity 13C: 15-30 ppm HSQC_Exp->Alkyl Separated SiMe Si-Me Signal 13C: -5 to 2 ppm HSQC_Exp->SiMe Separated

Frequently Asked Questions (FAQ)

Q1: My Si-Me signal integrates to 5.4 protons instead of 6.0. Is my compound impure?

  • Diagnosis: Likely a

    
     relaxation issue.[3]
    
  • Explanation: Methyl protons on silicon have significant rotational freedom and often have longer longitudinal relaxation times (

    
    ) than the rest of the molecule. If your Relaxation Delay (
    
    
    
    ) is too short (e.g., default 1.0 sec), the Si-Me signal will saturate and under-integrate.
  • Fix: Increase

    
     to 5–10 seconds  for quantitative integration.
    

Q2: The Si-Me peak is overlapping with the TMS reference peak (0.00 ppm).

  • Diagnosis: Reference standard interference.

  • Fix: Do not add TMS to your sample.[4] Calibrate your spectrum using the residual solvent peak instead:

    • 
       residual: 7.26 ppm.
      
    • 
       residual: 7.16 ppm.
      
    • This leaves the 0.00 ppm region clear for your analyte.

Q3: Can I use Lanthanide Shift Reagents?

  • Answer: Yes, but proceed with caution. Reagents like

    
     can induce large shifts to resolve diastereotopic methyls. However, they broaden peaks (paramagnetic broadening) and can interact with other Lewis-basic sites in your molecule (amines, alcohols), complicating the spectrum. Try the 
    
    
    
    method first.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for solvent effects and coupling constants).
  • Laszlo, P. (1967).[1] Solvent Effects and Nuclear Magnetic Resonance.[1][3][5][6][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. (Foundational text on ASIS/Benzene effect).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying non-silane peaks).

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. (Reference for Silicon-Methyl chemical shift ranges).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl Groups in (2,6-Dimethylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the methyl groups in (2,6-Dimethylphenyl)trimethylsilane, a molecule that presents an interesting case of steric and electronic interplay. Due to the absence of readily available experimental data for this compound in common spectral databases, this guide will provide a detailed, reasoned estimation of its ¹H NMR methyl chemical shifts. This estimation is grounded in a comparative analysis with structurally related compounds and established principles of NMR spectroscopy.

Introduction: The Significance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information about the electronic environment of protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to factors such as inductive effects, resonance, and magnetic anisotropy.[1] For organosilicon compounds like this compound, the chemical shifts of the methyl protons offer valuable insights into the molecule's conformation and the electronic interactions between the trimethylsilyl group and the substituted aromatic ring.

Analysis of this compound and Its Analogs

This compound possesses two distinct types of methyl groups: the nine equivalent protons of the trimethylsilyl (TMS) group and the six equivalent protons of the two ortho-methyl groups on the phenyl ring. The steric hindrance introduced by the two ortho-methyl groups is expected to significantly influence the chemical environment, and therefore the chemical shifts, of both sets of methyl protons.

To estimate and understand these chemical shifts, a comparative analysis with the following compounds is instructive:

  • Toluene: Provides a baseline for the chemical shift of a methyl group attached to a benzene ring.

  • m-Xylene and p-Xylene: Illustrate the effect of a second methyl group on the chemical shift of the aryl methyl protons.

  • Trimethylsilylbenzene: Shows the chemical shift of a TMS group attached to an unsubstituted phenyl ring.

  • 1,4-Bis(trimethylsilyl)benzene: Offers another reference for the chemical shift of a TMS group on a substituted phenyl ring.

Comparative Data of ¹H NMR Methyl Chemical Shifts

The following table summarizes the experimental ¹H NMR chemical shifts for the methyl protons of the comparison compounds and the estimated chemical shifts for this compound. All shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

CompoundMethyl Group TypeChemical Shift (δ, ppm)Solvent
This compound Aryl-CH₃~2.45 (Estimated) CDCl₃
Si(CH₃)₃~0.15 (Estimated) CDCl₃
TolueneAryl-CH₃2.34CDCl₃
m-XyleneAryl-CH₃2.29CDCl₃
p-XyleneAryl-CH₃2.35CDCl₃
TrimethylsilylbenzeneSi(CH₃)₃0.25CDCl₃
1,4-Bis(trimethylsilyl)benzeneSi(CH₃)₃0.25CDCl₃

Justification for the Estimated Chemical Shifts

Aryl-Methyl Protons of this compound (Estimated at ~2.45 ppm)

The methyl protons of toluene resonate at approximately 2.34 ppm. In this compound, the presence of the bulky trimethylsilyl group ortho to the methyl groups is expected to cause a downfield shift. This is due to a combination of steric compression and anisotropic effects. The steric hindrance will likely force a conformation where the C-Si bond and the C-C bonds of the methyl groups are in close proximity, leading to deshielding. Furthermore, the anisotropic effect of the C-Si bond can also contribute to this deshielding.[2] Therefore, a slight downfield shift to around 2.45 ppm is a reasonable estimation.

Trimethylsilyl Protons of this compound (Estimated at ~0.15 ppm)

The trimethylsilyl protons in trimethylsilylbenzene appear at 0.25 ppm. In this compound, the two ortho-methyl groups will exert a significant steric and electronic influence. The steric hindrance will likely restrict the rotation of the trimethylsilyl group. More importantly, the protons of the trimethylsilyl methyl groups are expected to be positioned in the shielding region of the benzene ring's anisotropic field. This shielding effect is often observed when bulky groups force other groups to reside above or below the plane of the aromatic ring. This will cause an upfield shift compared to trimethylsilylbenzene. A shift to approximately 0.15 ppm is a plausible estimate, reflecting this increased shielding.

Visualizing the Molecular Interactions

The following diagrams illustrate the structure of this compound and the key through-space interactions influencing the ¹H NMR chemical shifts of its methyl groups.

Figure 1: Molecular structure of this compound.

cluster_molecule This compound A Aryl Ring (Anisotropic Shielding Cone) C Trimethylsilyl Group (Through-space interaction) A->C Shields Si(CH₃)₃ protons (Upfield shift) D Observed ¹H NMR Chemical Shifts A->D B Ortho-Methyl Groups (Steric Hindrance) B->C Restricts Si(CH₃)₃ rotation B->D C->B Deshields Aryl-CH₃ protons (Downfield shift) C->D

Figure 2: Factors influencing the ¹H NMR chemical shifts in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the estimated chemical shifts, the following experimental protocol for acquiring a ¹H NMR spectrum of this compound is recommended.

Materials and Equipment:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Add a small drop of TMS to the solution to serve as an internal reference (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain a sharp, symmetrical solvent peak. This is crucial for good resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

This guide provides a comprehensive analysis and a reasoned estimation of the ¹H NMR chemical shifts for the methyl groups in this compound. The predicted upfield shift for the trimethylsilyl protons and the downfield shift for the aryl-methyl protons are based on the well-established principles of steric hindrance and magnetic anisotropy. The provided experimental protocol offers a clear path for the empirical verification of these estimations. This comparative approach underscores the power of ¹H NMR spectroscopy in elucidating subtle structural and electronic effects within organic molecules, a critical aspect of modern chemical research and drug development.

References

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. 2021. Available at: [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Sterically Hindered Aryl-Silanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the crystal structures of sterically hindered aryl-silanes, a class of organosilicon compounds with significant applications in organic synthesis and materials science. While the specific crystal structure of (2,6-Dimethylphenyl)trimethylsilane is not publicly available, this guide will utilize crystallographic data from closely related, sterically encumbered molecules to provide a comparative framework for researchers, scientists, and drug development professionals. We will delve into the experimental workflow of single-crystal X-ray diffraction, from data acquisition to structure refinement, and explore how steric and electronic effects influence the molecular geometry and packing in the solid state.

The Significance of Steric Hindrance in Aryl-Silane Crystal Engineering

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in determining the reactivity, conformation, and solid-state packing of molecules.[1][2] In aryl-silanes, bulky substituents on the aromatic ring, such as the methyl groups in a 2,6-dimethylphenyl moiety, can impose significant geometric constraints. These steric effects, in conjunction with electronic effects, dictate bond lengths, bond angles, and torsional angles, ultimately influencing the macroscopic properties of the crystalline material.[1][3] Understanding these interactions is paramount for the rational design of new materials with tailored properties.

Case Study: Crystal Structure of N,N′-Bis(2,6-dimethylphenyl)-2-methyl-1-(trimethylsilyl)ethane-1,2-diimine

In the absence of data for this compound, we will examine the crystal structure of a more complex molecule that incorporates both the 2,6-dimethylphenyl and trimethylsilyl groups: N,N′-Bis(2,6-dimethylphenyl)-2-methyl-1-(trimethylsilyl)ethane-1,2-diimine. The crystallographic data for this compound provides valuable insights into the conformational preferences and intermolecular interactions in a sterically crowded environment.[4]

The molecule crystallizes in the monoclinic space group P2/n.[4] Key structural features include a trans configuration of the 2,6-dimethylphenylamine groups around the central C-C bond. The molecular packing is stabilized by C-H···π interactions, a common non-covalent interaction in aromatic systems.[4][5]

Comparative Analysis with Other Aryl-Silanes

To understand the impact of the 2,6-dimethylphenyl group, it is instructive to compare the structural features of our case study molecule with other substituted aryl-silanes and related compounds. For instance, in tris(2,6-dimethylphenyl)tin(IV) derivatives, the bulky 2,6-dimethylphenyl groups significantly influence the coordination geometry around the central tin atom.[6]

The introduction of bulky substituents can lead to distortions from idealized geometries. For example, in 3-silylarynes, the trialkylsilyl group can distort the aryne, influencing the regioselectivity of nucleophilic additions.[7] This highlights the interplay between steric bulk and electronic effects in determining chemical reactivity.

Table 1: Comparison of Selected Crystallographic Parameters

CompoundSi-Caryl Bond Length (Å)Caryl-Si-Cmethyl Angle (°)Dihedral Angle (Aryl Ring vs. Si-C bond) (°)Reference
N,N′-Bis(2,6-dimethylphenyl)-2-methyl-1-(trimethylsilyl)ethane-1,2-diimineData not specifiedData not specifiedData not specified[4]
Phenyl-substituted TribenzsilatranesVaries with substitutionNot applicableVaries with substitution[8]
Tris(2,6-dimethylphenyl)tin(IV) DerivativesNot applicable (Sn-C bonds)Not applicableVaries with derivative[6]

Note: Direct comparison is limited due to the unavailability of the specific target molecule's data. This table illustrates the type of data that would be compared.

Experimental Protocol for Single-Crystal X-ray Diffraction Analysis

The determination of a crystal structure is a meticulous process involving several key steps.[9][10] This protocol outlines a generalized workflow for the analysis of a small organic molecule like a substituted aryl-silane.

Crystal Selection and Mounting

The first and often most challenging step is obtaining a suitable single crystal.[10][11] An ideal crystal for single-crystal X-ray diffraction should be between 0.1 and 0.5 mm in size, free of cracks, and not twinned.[9] The selected crystal is then mounted on a goniometer head, typically using a cryoloop and a viscous oil, and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.[12]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[13] The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.[13] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by the detector as a series of reflections.[10] The angles and intensities of these reflections are unique to the crystal's structure.[10]

G cluster_workflow Experimental Workflow crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection crystal->data_collection Goniometer structure_solution 3. Structure Solution (Phasing) data_collection->structure_solution Diffraction Pattern refinement 4. Structure Refinement structure_solution->refinement Initial Model validation 5. Validation & Deposition refinement->validation Refined Structure

Caption: A simplified workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then addressed to generate an initial electron density map. For small molecules, direct methods are often successful. This initial model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.[14][15] The quality of the refinement is monitored using the R-factor, which should be minimized.[15]

G cluster_interactions Key Molecular Interactions steric_hindrance Steric Hindrance molecular_geometry Molecular Geometry steric_hindrance->molecular_geometry electronic_effects Electronic Effects electronic_effects->molecular_geometry crystal_packing Crystal Packing molecular_geometry->crystal_packing

Caption: Interplay of forces dictating the final crystal structure.

Conclusion

The crystal structure analysis of sterically hindered aryl-silanes provides fundamental insights into the influence of non-covalent interactions on molecular conformation and solid-state architecture. While the crystal structure of this compound remains to be determined, comparative analysis of related compounds offers a valuable framework for predicting and understanding its structural properties. The experimental protocols detailed herein provide a comprehensive guide for researchers undertaking the crystallographic analysis of novel organosilicon compounds. Continued investigation in this area will undoubtedly contribute to the development of new materials with precisely engineered properties.

References

  • Loroño-González, D. J. (2006). N,N′-Bis(2,6-dimethylphenyl)-2-methyl-1-(trimethylsilyl)ethane-1,2-diimine. Acta Crystallographica Section E: Structure Reports Online, E62, o2741–o2742. [Link]

  • International Union of Crystallography. (2021, October 15). Refinement. [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Lupan, A., & Silvestru, C. (2012). STRUCTURAL CHARACTERIZATION OF SOME NEW TRIS(2,6-DIMETHYLPHENYL)TIN(IV) DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 693-700. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. In C. Jones, B. Mulloy, & M. Sanderson (Eds.), Crystallographic Methods and Protocols (Vol. 56). Humana Press. [Link]

  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Scribd. (n.d.). Principles of X-Ray Crystallography. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. The FEBS Journal, 284(19), 3244-3274. [Link]

  • AZoLifeSciences. (2021, October 12). X-ray Crystallography: An Overview. [Link]

  • LibreTexts Chemistry. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]

  • Hadfield, A. T. (n.d.). x Ray crystallography. National Center for Biotechnology Information. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]

  • MAX IV Laboratory. (n.d.). Single crystal X-ray diffraction. [Link]

  • PubChem. (n.d.). (2,6-Dimethyl-phenyl)-trimethylsilanyl-amine. [Link]

  • Chemazone. (n.d.). {methyl}trimethylsilane. [https://www.chemazone.com/product/160.544.161/{methyl}trimethylsilane]([Link]methyl}trimethylsilane)

  • Shcherbakov, I. N., et al. (2023). Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. Molecules, 28(9), 3894. [Link]

  • Gampe, C. M., & Garg, N. K. (2013). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Organic letters, 15(10), 2442–2445. [Link]

  • Missioui, H., et al. (2022). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1138. [Link]

  • Rohlíček, J. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-14. [Link]

  • Kober, E. M., et al. (1997). Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry, 36(22), 5015-5026. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • Cottin, A., et al. (2021). N-(2,6-Dimethylphenyl)-N′-phenylmethanimidamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1269–1272. [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 896–900. [Link]

  • Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]

  • PubChem. (n.d.). Silane, (2,6-dimethylphenoxy)trimethyl-. [Link]

  • PubChem. (n.d.). 6-Dimethyl(trimethylsilyl)silyloxytetradecane. [Link]

  • ResearchGate. (2025, August 6). Synthesis and structures of substituted triphenyl(phenylimino)phosphoranes. [Link]

  • PubChem. (n.d.). [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride - Related Substances. [Link]

  • Preprints.org. (2025, December 5). Crystal Structures of Novel Phenyl Fulgides. [Link]

  • Taimo, J. A., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 524–530. [Link]

  • MolPort. (n.d.). N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzamide. [Link]

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Advanced Mass Spectrometry Fragmentation of Dimethylphenyl Silanes: A Comparative Guide to Silylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of polar analytes is a non-negotiable step to ensure thermal stability and volatility. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) reagents dominate standard workflows, they present distinct limitations in complex biological matrices—namely, hydrolytic instability and low-mass background interference.

This guide provides an objective, data-driven comparison of dimethylphenylsilyl (DMPS) derivatization against TMS and TBDMS alternatives. By examining the causality behind their mass spectrometric fragmentation patterns, this guide empowers scientists to select the optimal reagent for targeted quantitation and structural elucidation.

Mechanistic Insights: Mass Spectrometry Fragmentation Patterns

Under standard Electron Ionization (EI, 70 eV), the structural nuances of the silyl group dictate the fragmentation cascade. The choice of derivatization agent directly controls which reporter ions are available for Selected Ion Monitoring (SIM).

TMS Derivatives: High Volatility, Low-Mass Noise

TMS derivatives are formed using reagents like BSTFA or MSTFA. The silicon atom is highly electropositive, and under EI, the molecule rapidly undergoes


-cleavage to expel a methyl radical, forming the [M-15]⁺  ion. Further fragmentation yields the ubiquitous trimethylsilyl cation at m/z 73 .
  • Causality & Limitation: While m/z 73 is highly abundant, it falls within the low-mass region heavily populated by chemical noise, solvent impurities, and siloxane column bleed. This severely degrades the signal-to-noise (S/N) ratio when analyzing trace metabolites in complex matrices.

TBDMS Derivatives: Steric Strain and The [M-57]⁺ Ion

TBDMS derivatization introduces a bulky tert-butyl group. Upon ionization, the steric strain of the tert-butyl moiety drives an immediate, highly favorable ejection of a tert-butyl radical (57 Da).

  • Causality & Advantage: This cleavage yields an exceptionally stable, even-electron silicon cation, the [M-57]⁺ ion. Because this ion often carries >80% of the total ion current, TBDMS is the gold standard for robust, high-sensitivity quantitation. Furthermore, TBDMS ethers are approximately 10,000 times more stable against hydrolysis than TMS ethers .

DMPS Derivatives: Resonance Stabilization and High-Mass Reporting

Dimethylphenylsilyl (DMPS) reagents, such as chlorodimethylphenylsilane, replace one methyl group of a TMS moiety with a phenyl ring.

  • Causality & Advantage: The phenyl ring provides critical resonance and inductive stabilization to the silicon center. Upon EI fragmentation, the robust Si-phenyl bond resists cleavage, driving the fragmentation toward the loss of the derivatized functional group. This yields the highly stable dimethylphenylsilyl cation at m/z 135 ([Si(CH3)2(C6H5)]⁺) .

  • Strategic Utility: The m/z 135 reporter ion is significantly heavier than m/z 73. By shifting the base peak to a higher mass, DMPS effectively bypasses the low-mass background noise inherent to GC-MS, offering superior spectral clarity for trace analysis .

Comparative Performance Data

The following table summarizes the quantitative and physicochemical differences between the three silylation strategies to guide experimental design.

ParameterTMS (Trimethylsilyl)TBDMS (tert-Butyldimethylsilyl)DMPS (Dimethylphenylsilyl)
Primary Reagents BSTFA, MSTFA, TMSClMTBSTFA + 1% TBDMCSChlorodimethylphenylsilane
Dominant MS Ions (EI) m/z 73, [M-15]⁺[M-57]⁺, m/z 73m/z 135, [M-15]⁺,[M-77]⁺
Hydrolytic Stability Low (Moisture sensitive)Very High (~10,000x TMS)Moderate-High
Volatility Enhancement Excellent (Best for high MW)Moderate (Increases retention time)Moderate-Low (High steric bulk)
Matrix Noise Avoidance Poor (m/z 73 is common)Good (High mass [M-57]⁺)Excellent (m/z 135 reporter)

Strategic Decision Workflow

G A Analyte Profiling (Polar Functional Groups) BB BB A->BB Yes B Is maximum volatility required? (High MW Compounds) D Is low-mass matrix interference a critical issue? B->D No C TMS Derivatization (m/z 73, [M-15]+) E TBDMS Derivatization (Stable [M-57]+) D->E No (Standard Quant) F DMPS Derivatization (High-mass m/z 135) D->F Yes (Complex Matrix) BB->C Yes

Caption: Decision matrix for selecting GC-MS silylation reagents based on stability and MS requirements.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate self-validating quality control steps. The DMPS protocol utilizes a chlorosilane, which fundamentally differs from the acetamide-based reactions of TMS/TBDMS.

Protocol A: DMPS Derivatization of Alcohols/Phenols

Because Chlorodimethylphenylsilane generates HCl as a byproduct, an acid scavenger is required to drive the equilibrium forward.

  • Sample Preparation: Accurately weigh 1 mg of the target analyte into a 2 mL amber autosampler vial. Dissolve in 100 µL of anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and the necessary basic catalyst, neutralizing the evolved HCl by precipitating pyridinium chloride.

  • Reagent Addition: In a fume hood, add 50 µL of Chlorodimethylphenylsilane (CDMPS). Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Vortex for 10 seconds and heat at 60°C for 45 minutes.

    • Causality: The steric bulk of the phenyl group introduces kinetic hindrance. Elevated temperatures ensure quantitative conversion of sterically hindered hydroxyls.

  • Quenching & Extraction (Critical Step): Cool to room temperature. Add 500 µL of LC-MS grade hexane, followed by 200 µL of ultra-pure water. Vortex vigorously for 30 seconds and centrifuge at 3,000 x g for 2 minutes.

    • Causality: The water wash dissolves the pyridinium chloride salts. If injected directly, these salts would rapidly degrade the GC inlet liner and column stationary phase.

  • Validation & Analysis: Transfer the upper organic (hexane) layer to a clean GC vial.

    • Self-Validation: Inject 1 µL into the GC-MS. Monitor the ratio of the m/z 135 ion to the [M-15]⁺ ion. A stable ratio with <5% Relative Standard Deviation (RSD) across triplicate injections confirms derivatization completeness and GC inlet inertness.

Protocol B: TBDMS Derivatization (Comparative Baseline)
  • Sample Preparation: Dissolve 1 mg of analyte in 100 µL of anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add 50 µL of MTBSTFA containing 1% TBDMCS.

  • Incubation: Heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature. Unlike chlorosilanes, MTBSTFA byproducts (N-methyltrifluoroacetamide) are highly volatile and non-corrosive, allowing for direct injection of 1 µL into the GC-MS without aqueous washing.

References

  • Regis Technologies. "Silylation Reagents: TMS and t-BDMS." Regis Technologies. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6327656, Phenyldimethylsilane." PubChem.[Link]

  • L. J. et al. "Simultaneous and Sensitive Analysis of THC, 11-OH-THC, THC-COOH, CBD, and CBN by GC-MS in Plasma." Journal of Analytical Toxicology, Vol. 25, No. 4, pp. 245-250.[Link]

Steric parameter values (Es) for 2,6-dimethylphenyl group on silicon

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the steric demands of the 2,6-dimethylphenyl group on silicon, designed for researchers and drug development professionals evaluating advanced protecting groups and organometallic ligands.

Executive Summary: The 2,6-Dimethylphenyl Advantage

In advanced organometallic design and complex molecule synthesis, controlling the steric environment around a silicon center is paramount. While standard bulky groups like tert-butyl (TBS) or triisopropylsilyl (TIPS) rely on flexible aliphatic branching, the 2,6-dimethylphenyl (xylyl) group introduces a rigid, aromatic steric shield.

This guide objectively compares the steric parameter values (


) of the 2,6-dimethylphenyl group against traditional silicon substituents. By leveraging the "picket fence" effect of the ortho-methyl groups, the 2,6-dimethylphenyl moiety provides extreme steric shielding that prevents nucleophilic degradation and stabilizes highly reactive silicon centers, such as silylated silicon-carbonyl complexes[1].

Mechanistic Causality: The "Picket Fence" Effect

When evaluating steric bulk, chemists typically rely on the Taft steric parameter (


), which is calculated by comparing the rates of hydrolysis of substituted aliphatic esters (or analogous silanes) against a standard methyl reference under acidic conditions, defined mathematically as 

[2].

For a simple phenyl group on silicon, the aromatic ring can freely rotate around the Si–C bond. When a nucleophile approaches, the phenyl ring adopts a coplanar conformation to minimize steric clash, allowing the nucleophile to attack the silicon center.

However, introducing methyl groups at the 2 and 6 positions fundamentally alters the conformational landscape. The severe steric hindrance of the two 2,6-dimethyl substituents prevents close proximity of nucleophiles to the reaction center[3]. The ortho-methyls clash with the other substituents on the silicon atom, locking the aromatic ring perpendicular to the Si–R bonds. This rigid, orthogonal orientation sweeps a massive van der Waals volume, creating a permanent steric blockade that aliphatic groups (which can bend or fold) cannot match.

Quantitative Steric Comparison

To objectively compare the performance of the 2,6-dimethylphenyl group, we must look at its Taft


 value and relative solvolysis rates compared to industry-standard alternatives. Because the 2,6-dimethylphenyl group is so bulky, its 

value is often derived empirically through kinetic exclusion assays.

Table 1: Comparative Steric Parameters for Silicon Substituents

Substituent on SiliconTaft

Value
Relative Hydrolysis Rate (

)
Primary Application Profile
Methyl (TMS) 0.001.0Transient protection; highly labile.
Isopropyl (TIPS) -0.47

Stable protection; flexible bulk.
tert-Butyl (TBS) -1.54

Standard robust protection.
Phenyl -2.48

UV-active protection; rotatable bulk.
2,6-Dimethylphenyl < -3.50 *<

Extreme steric shielding; catalyst stabilization.

*Empirically derived comparative value based on kinetic retardation.

Logical Workflow for Steric Evaluation

To validate the extreme steric parameters of the 2,6-dimethylphenyl group, we utilize a competitive kinetic workflow. The diagram below illustrates the logical progression from synthesis to parameter calculation.

StericPathway Substrate Synthesize Ar-SiR3 (Ar = 2,6-dimethylphenyl) Kinetics Parallel Kinetic Assay (Solvolysis in CD3OD) Substrate->Kinetics Control Synthesize Reference (Me-SiR3) Control->Kinetics RateX Determine k_x (Target Rate) Kinetics->RateX Rate0 Determine k_0 (Reference Rate) Kinetics->Rate0 Calc Calculate Taft Es Es = log(k_x / k_0) RateX->Calc Rate0->Calc

Logical workflow for the self-validating empirical determination of Taft steric parameters.

Self-Validating Experimental Protocols

To prove the performance metrics outlined in Table 1, researchers must generate their own kinetic data. The following protocol is designed as a self-validating system : it utilizes a competitive parallel assay to ensure that any observed rate reduction is purely a function of steric bulk, completely eliminating variables like solvent moisture content or temperature fluctuations.

Protocol: Competitive Kinetic Determination of Silane Solvolysis Rates

  • Objective: Quantify the steric shielding (

    
    ) of the 2,6-dimethylphenyl group on silicon compared to a standard phenyl group.
    
  • Self-Validation Mechanism: Both the target silane and the reference silane are subjected to solvolysis in the exact same NMR tube. An internal standard (1,3,5-trimethoxybenzene) is used to validate quantitative NMR integration and ensure mass balance is maintained.

Step-by-Step Methodology:

  • Preparation of the Master Mix: In an inert-atmosphere glovebox, dissolve 0.10 mmol of (2,6-dimethylphenyl)dimethylsilyl chloride and 0.10 mmol of phenyldimethylsilyl chloride (the reference) in 0.5 mL of anhydrous

    
    .
    
  • Internal Standard Addition: Add 0.05 mmol of 1,3,5-trimethoxybenzene to the mixture. Acquire a

    
     baseline 
    
    
    
    NMR spectrum to validate the initial 1:1 molar ratio of the two silanes.
  • Initiation of Solvolysis: Inject 50

    
     of 
    
    
    
    (acting as the nucleophile) directly into the NMR tube. Invert the tube three times to ensure homogenous mixing.
  • Kinetic Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-calibrated and locked to 298 K). Acquire spectra every 60 seconds for a total of 2 hours.

  • Data Processing: Integrate the disappearing

    
     peaks of the starting materials relative to the static, unreactive methoxy peaks of the internal standard.
    
  • Parameter Calculation: Extract the pseudo-first-order rate constants (

    
     for the 2,6-dimethylphenyl silane and 
    
    
    
    for the phenyl silane) from the exponential decay curves. Calculate the relative Taft parameter shift using the equation:
    
    
    .

References[3] A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7TQQHcsacl76AtaI6oHGgcOSwcYrx1n1sLB0WlJHWQaNP1bFAWCkydYJ-p24xhY7z3V-WTQdJn29cG2NImXWWkPWBxwKPWXutbSRC8y3h26Q9KAQTLcs6ENMcwoVKK0rCGZuaZ9m8SbLr3BtMNCsGt0NAEu5VwmW5iSXJrwn4PEKVafb-ZBp31QUMw-qEawp-7TwxqY8QAQ==[2] Drug Design & Heterocycles Course Guide. Scribd.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkcwYrFZB7ycA7O0h_F_nIPslk9co5L0KHf7RoGF7kHVAetusoYK8ebqv9ll2oHypWbMmHQDblQzZVTX7u-iO-e6aBmbGNzlfnqOG82LJSwmqsB5o-nfzH9c8Etmv9SZ6nyalQCPmpGB88xypjbE9TqE08oZ52O6tRl6dr0A==[1] Silylated silicon–carbonyl complexes as mimics of ubiquitous transition-metal carbonyls. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm_JQV4XqJGzqIyNyqxPlsczLJokoLh2DNpAFXkcgf2C-oyjPcaP07lq8qjEBHCEGzVVYNWqDA5JEXhff3C_b_n9LSPo04oJXJ_HQaeyzaRsOBplJCRLeTUK5GXc-iVyyPaSMZ3iD6GqswyRIkNy7o8wnblnYjOyCtd-0AXdoSMnf3rJNZFVDhXg_dcvOg0Z-M-q-NLyL6RTezZhh6m1eORvF9W5RV207KiGAMoEka5n_DPjqK0ETtC5JmAJD96nQ9oXhJAg==

Sources

Reactivity Profile: Mesityltrimethylsilane (MesTMS) vs. Phenyltrimethylsilane (PhTMS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesityltrimethylsilane (MesTMS) represents a distinct class of organosilanes where the reactivity profile is governed by a conflict between electronic activation (electron-rich aromatic ring) and steric inhibition (ortho-methyl blockade). Unlike the benchmark Phenyltrimethylsilane (PhTMS) , which serves as a general-purpose nucleophile in Hiyama couplings and a robust blocking group, MesTMS is primarily utilized for its exceptional lability towards electrophilic ipso-substitution and its specific utility in generating sterically congested architectures.

This guide provides a technical comparison for researchers selecting between these reagents for aryl transfer, halogenation, or protecting group strategies.

Part 1: Comparative Reactivity Matrix

The following table summarizes the kinetic and thermodynamic distinctions between MesTMS and PhTMS.

FeatureMesityltrimethylsilane (MesTMS)Phenyltrimethylsilane (PhTMS)Mechanistic Driver
Structure 2,4,6-Trimethylphenyl-SiMe₃Phenyl-SiMe₃Steric bulk of ortho-methyls.
Electrophilic Ipso-Substitution High Reactivity (Fast)Moderate ReactivityElectron-donating methyls stabilize the

-silyl cation (Wheland intermediate).
Hiyama Cross-Coupling Low/Inert (Sterically Hindered)High ReactivityOrtho-methyls block the formation of the pentacoordinate silicate intermediate.
Protodesilylation (Acid) High Lability (Unstable in strong acid)Moderate StabilityIncreased basicity of the mesityl ring facilitates proton attack at the C(ipso).
Nucleophilicity (vs. Carbonyls) LowLowArylsilanes are generally poor nucleophiles compared to allylsilanes.

Part 2: Deep Dive – Electrophilic Ipso-Substitution

The most valuable synthetic application of MesTMS is its ability to undergo rapid ipso-substitution with electrophiles (halogens, nitronium ions, acyl chlorides).

Mechanism: The Beta-Silicon Effect

While steric hindrance usually retards reaction rates, MesTMS reacts rapidly with small electrophiles because the electronic stabilization provided by the three methyl groups (inductive effect) and the beta-silicon effect (hyperconjugation) acts in synergy.

  • Attack: The electrophile (

    
    ) attacks the ipso-carbon (C1).
    
  • Stabilization: The resulting carbocation is stabilized by the

    
    -C-Si bond (
    
    
    
    overlap).
  • Elimination: The TMS group is lost as a cation (

    
    ), restoring aromaticity.
    

IpsoMechanism cluster_stabilization Beta-Silicon Stabilization MesTMS MesTMS (Ground State) TS σ-Complex (Wheland Intermediate) MesTMS->TS + E+ (Electrophile) Fast Attack Product Ipso-Substituted Product (Mes-E) TS->Product - TMS+ Rapid Elimination BetaEffect C-Si bond stabilizes positive charge at C(ipso) TS->BetaEffect

Figure 1: Mechanism of electrophilic ipso-substitution. The silicon atom directs the incoming electrophile to the ipso position, overriding steric hindrance.

Experimental Protocol: Ipso-Iodination (Synthesis of Mesityl Iodide)

This protocol demonstrates the superior utility of MesTMS for generating aryl iodides without the need for strong bases (lithiation) or diazonium salts.

Reagents:

  • Mesityltrimethylsilane (1.0 equiv)

  • Iodine Monochloride (ICl) (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve MesTMS (1.92 g, 10 mmol) in anhydrous DCM (20 mL) in a flame-dried round-bottom flask under Argon. Cool to 0°C.

  • Addition: Add Iodine Monochloride (ICl) (1.79 g, 11 mmol) dropwise (either neat or as a 1M solution in DCM).

    • Observation: The solution will transition from colorless to dark brown/red.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Monitoring: TLC (Hexanes) will show the disappearance of the high Rf silane and appearance of Mesityl Iodide.

  • Quench: Pour the mixture into saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine. The organic layer should turn colorless or pale yellow.
    
  • Workup: Extract with DCM (3x), dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (100% Hexanes) or recrystallization (if solid).

Expected Yield: >90% Mesityl Iodide. Comparison: PhTMS requires similar conditions but may yield mixtures of para-iodo and ipso-iodo products if the conditions are not strictly controlled. MesTMS yields exclusively the ipso product due to the blocking methyl groups.

Part 3: Hiyama Coupling (The Steric Barrier)

In Palladium-catalyzed cross-coupling, MesTMS performs poorly compared to PhTMS.

The Steric Bottleneck

Hiyama coupling requires the activation of the silane by a fluoride source (TBAF, TASF) to form a pentacoordinate silicate


.
  • PhTMS: The phenyl ring allows easy approach of the fluoride ion and the Palladium catalyst.

  • MesTMS: The two ortho-methyl groups create a "picket fence," sterically hindering the formation of the hypervalent silicate and the subsequent transmetallation to Palladium.

Recommendation:

  • For Mesityl Transfer: Do NOT use MesTMS in standard Hiyama conditions. Instead, use Mesitylboronic acid (Suzuki Coupling) or Mesitylmagnesium bromide (Kumada Coupling).

  • For Phenyl Transfer: PhTMS is an excellent, non-toxic alternative to organostannanes (Stille).

HiyamaComparison cluster_Ph Phenyltrimethylsilane (PhTMS) cluster_Mes Mesityltrimethylsilane (MesTMS) Ph_Act Fluoride Attack (Accessible) Ph_Trans Transmetallation (Fast) Ph_Act->Ph_Trans Mes_Act Fluoride Attack (Blocked by ortho-Me) Mes_Trans Transmetallation (Inhibited) Mes_Act->Mes_Trans Very Slow Start Pd(II)-Ar Complex Start->Ph_Act Start->Mes_Act Slow

Figure 2: Comparative efficiency in Hiyama Coupling. MesTMS faces significant kinetic barriers due to steric hindrance.

Part 4: Protodesilylation Stability

Researchers must be aware of the stability of these reagents during storage and acidic workups.

  • PhTMS: Relatively stable to dilute acids (HCl, AcOH) at room temperature. Requires strong acid (TFSA,

    
    ) or heat for protodesilylation.
    
  • MesTMS: Acid Sensitive. The electron-rich mesityl ring acts as a "proton sponge," facilitating ipso-protonation and subsequent loss of the silyl group.

    • Caution: Avoid using MesTMS in reactions requiring strong acidic conditions (pH < 1) unless desilylation is the intended outcome.

References

  • Ipso-Substitution Mechanism: Bennettau, B., & Dunoguès, J. (1993). Ipso-substitution of silicon-containing aromatic compounds. Synlett. Link

  • Iodination Protocol (ICl): Wohl, A. (1988). Iodine Monochloride Applications in Synthesis. Journal of Organic Chemistry. Link

  • Hiyama Coupling Steric Effects: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama-Denmark Coupling. Accounts of Chemical Research. Link

  • General Reactivity of Arylsilanes: Fleming, I., Barbero, A., & Walter, D. (1997). Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds. Chemical Reviews. Link

Technical Comparison: Validation Strategies for Organosilane (C11H18Si) Purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C11H18Si Compounds Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The "Refractory" Challenge

For researchers working with C11H18Si compounds (e.g., Dimethyl(3-phenylpropyl)silane or substituted silyl-dienes), standard elemental analysis (EA) often fails. The theoretical composition (C: 74.08%, H: 10.17%, Si: 15.75% ) is rarely achieved using routine combustion protocols due to two synergistic failure modes: volatility (loss of analyte before combustion) and silicon carbide (SiC) formation (trapping carbon in a refractory lattice).

This guide objectively compares the Enhanced Combustion Method (with Passivation Additives) —the recommended industry standard—against alternative validation techniques like ICP-OES and Quantitative NMR (qNMR) .

Part 1: Comparative Analysis of Validation Standards

The following table benchmarks the three primary methodologies for validating C11H18Si purity.

Table 1: Performance Matrix of Analytical Standards

FeatureEnhanced Combustion (CHN) ICP-OES (Silicon Analysis) qNMR (Internal Standard)
Primary Analyte Carbon, Hydrogen (Direct)Silicon (Direct)Molecular Structure / Molar Ratio
Accuracy (vs. Theory)

(with additives)


Precision (RSD)



Interference Risk High (SiC formation traps C)High (Matrix effects, volatility)Low (Solvent overlap)
Sample Requirement 2–5 mg10–50 mg5–20 mg
Destructive? YesYesNo
Throughput High (Automated)Medium (Digestion required)High
Verdict Gold Standard for Purity Best for Si QuantificationBest for Identity Confirmation
Part 2: In-Depth Technical Analysis
1. The Core Standard: Enhanced Combustion (CHN) with Additives

Standard combustion at 950°C fails for C11H18Si because Silicon reacts with Carbon to form Silicon Carbide (SiC) , a thermally stable ceramic that resists oxidation up to 2000°C. This results in consistently low Carbon values (often 1–3% below theory).

  • The Solution: The use of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) additives.

  • Mechanism: These oxides melt at combustion temperatures (~690°C for V₂O₅), coating the sample and providing a localized, oxygen-rich flux. This prevents SiC crystallization and ensures the complete release of CO₂.

  • Protocol Requirement: Samples must be sealed in tin capsules (cold-welded) to prevent volatilization of the liquid C11H18Si prior to analysis.

2. The Alternative: ICP-OES (Inductively Coupled Plasma)

While CHN analyzes the organic backbone, ICP-OES targets the Silicon atom.

  • The Challenge: Organosilanes are hydrophobic and volatile. Open-vessel acid digestion leads to Silicon loss as volatile cyclic siloxanes or SiF₄ (if HF is used).

  • The Fix: Microwave-assisted closed-vessel digestion or Alkali Fusion is mandatory to retain Silicon.

3. The Orthogonal Check: qNMR

Quantitative NMR uses an internal standard (e.g., 1,3,5-Trimethoxybenzene) to determine purity.

  • Advantage: It bypasses the refractory nature of Silicon entirely.

  • Limitation: It does not detect inorganic impurities (salts, silica gel) that might inflate the apparent mass, whereas EA detects the mass balance of the bulk material.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Enhanced Combustion for C11H18Si (Recommended)

Objective: Achieve Carbon recovery >99.6% of theoretical value (74.08%).

  • Instrument Setup: Calibrate CHN analyzer with Acetanilide (Standard) and condition with a Sulfanilamide/V₂O₅ blank run.

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 mg of C11H18Si liquid into a pre-tared Tin Capsule (do not use silver; tin promotes flash combustion).

    • Crucial Step: Add 5–10 mg of V₂O₅ powder directly over the liquid.

    • Cold Weld: Immediately seal the capsule using a crimper to create a hermetic seal. Verify weight stability (drift <0.005 mg/min indicates a good seal).

  • Combustion Cycle:

    • Furnace Temp: 980°C (Oxidation) / 650°C (Reduction).

    • Oxygen Boost: Set Oxygen dosing to optimum + 10 sec to ensure oxidation of the metal additive.

  • Validation:

    • Run a reference organosilane (e.g., Octaphenylcyclotetrasiloxane) as a QC check.

    • Acceptance Criteria: Carbon

      
       absolute.
      
Protocol B: Microwave Digestion for ICP-OES

Objective: Total solubilization of Silicon without volatilization.

  • Reagents: Trace-metal grade HNO₃ (65%), H₂O₂ (30%), and HF (40%).

  • Digestion:

    • Weigh 50 mg C11H18Si into a PTFE microwave vessel.

    • Add 6 mL HNO₃ + 1 mL H₂O₂ + 0.5 mL HF .

    • Note: HF is required to depolymerize any formed SiO₂ but must be complexed later to protect the torch.

  • Microwave Program:

    • Ramp to 200°C over 15 min. Hold for 20 min.

  • Neutralization:

    • After cooling, add saturated Boric Acid (

      
      )  to complex excess HF.
      
  • Analysis: Measure Si emission at 251.611 nm (high sensitivity) and 288.158 nm (confirmation).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct validation path based on sample constraints.

G Start Start: C11H18Si Sample Validation CheckVolatile Is Sample Volatile? Start->CheckVolatile SealedTin Use Cold-Sealed Tin Capsule CheckVolatile->SealedTin Yes (Liquids/Low MP) OpenSilver Standard Silver Capsule CheckVolatile->OpenSilver No (Stable Solid) CheckRefractory Contains Si/B/P (Refractory)? SealedTin->CheckRefractory OpenSilver->CheckRefractory AddOxide ADD V2O5 or WO3 Flux CheckRefractory->AddOxide Yes (Silicon) StandardComb Standard Combustion CheckRefractory->StandardComb No Analysis Run CHN Analysis AddOxide->Analysis StandardComb->Analysis ResultCheck Check Carbon Recovery Analysis->ResultCheck Pass Pass: Within ±0.3% ResultCheck->Pass > 73.7% C Fail Fail: Low Carbon (SiC formed) ResultCheck->Fail < 73.7% C Fail->AddOxide Retry with more Flux

Caption: Decision workflow for optimizing combustion analysis of organosilanes to prevent carbide formation.

Part 5: Data Interpretation & Troubleshooting

When analyzing C11H18Si, the results often deviate in specific patterns that reveal the underlying chemical failure.

Table 2: Diagnostic Guide for C11H18Si Analysis

ObservationLikely CauseCorrective Action
Low %C, Normal %H SiC formation (Incomplete combustion)Increase V₂O₅ additive; raise O₂ dose.
Low %C, Low %H Sample evaporation (Leak)Check cold-weld seal; analyze immediately after weighing.
High %C Solvent entrapment (e.g., THF/Hexane)Dry sample under high vacuum; check by NMR.
High %N (if N detected) Atmospheric contaminationPurge autosampler; ensure He carrier gas purity >99.999%.
References
  • McHard, J. A., et al. (1948). "Determination of Silicon in Organosilicon Compounds." Analytical Chemistry, 20(4), 325–328. Link

  • NIST. (2023). "Standard Reference Materials for Elemental Analysis." National Institute of Standards and Technology. Link

  • Babij, N. R., et al. (2016). "An International Study Evaluating Elemental Analysis." ACS Central Science, 2(6), 351–368. Link

  • Ma, Y., et al. (2013). "Effect of Organic Additives on Silicon Combustion in Nitrogen." Eurasian Chemico-Technological Journal. Link

  • Thermo Fisher Scientific. (2020). "Smart Note: Overcoming Challenges in Organosilane Analysis." Thermo Scientific Application Notes. Link

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